10-Formyl-7,8-dihydrofolic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQDXABPXWSTK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948216 | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Formyldihydrofolate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28459-40-7, 25377-55-3 | |
| Record name | 10-Formyl-7,8-dihydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28459-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Formyldihydrofolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-formyl-dihydrofolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-FORMYL-7,8-DIHYDROFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XPF4ILH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enzymatic Synthesis of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyl-7,8-dihydrofolic acid (10-formyl-DHF) is a crucial intermediate in folate metabolism, acting as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase in purine (B94841) biosynthesis.[1][2] While its chemical synthesis is established, the direct enzymatic synthesis from a readily available precursor in a purified system is not extensively documented. However, its formation is observed in biological systems, indicating the presence of enzymatic pathways capable of its production.[3][4][5] This technical guide provides a comprehensive overview of the enzymatic processes likely involved in the synthesis of 10-formyl-DHF, detailed experimental protocols for its detection and characterization in biological matrices, and relevant quantitative data for associated enzymes.
Introduction
Folate and its derivatives are essential coenzymes in one-carbon metabolism, playing a pivotal role in the biosynthesis of nucleotides and certain amino acids.[6] this compound is a derivative of dihydrofolic acid (DHF) and a metabolite of 10-formyltetrahydrofolate (10-formyl-THF).[1] It is a substrate for key enzymes in the folate pathway and has been shown to be bioactive in human leukemia cells.[2] Understanding its enzymatic synthesis is critical for elucidating regulatory mechanisms within the folate pathway and for developing novel therapeutic agents targeting these processes.
Putative Enzymatic Synthesis Pathways
The direct, single-step enzymatic formylation of 7,8-dihydrofolic acid to yield 10-formyl-DHF has not been characterized with a purified enzyme. However, its formation in biological systems such as rat liver slices suggests an underlying enzymatic basis.[3][4][5] The synthesis likely involves a multi-step process utilizing enzymes from the folate biosynthesis and interconversion pathways.
A plausible pathway involves the formylation of tetrahydrofolate (THF) followed by oxidation. The key enzymes potentially involved are:
-
Dihydrofolate Reductase (DHFR) (folA): Catalyzes the reduction of DHF to THF.[7][8]
-
Bifunctional Protein (folD): In many bacteria, this protein possesses both methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities, which are involved in the formation of 10-formyl-THF from 5,10-methylenetetrahydrofolate.[9]
-
10-Formyltetrahydrofolate Synthetase: Catalyzes the ATP-dependent formylation of THF to 10-formyl-THF.
-
Oxidizing agents/enzymes: The subsequent oxidation of 10-formyl-THF to 10-formyl-DHF. This oxidation can be catalyzed by iron compounds.[1]
The overall proposed pathway is visualized below:
Quantitative Data for Key Enzymes
Quantitative kinetic data for the direct enzymatic synthesis of 10-formyl-DHF is not available. However, data for related enzymes in the folate pathway provides context for the feasibility of the proposed pathway.
| Enzyme | Gene (E. coli) | Substrate | kcat | Reference |
| Dihydrofolate Synthase | folC | 7,8-Dihydropteroate | 25 min⁻¹ (at 30°C) | [10] |
Experimental Protocols
The following protocols are adapted from studies that have successfully detected the formation of 10-formyl-DHF in biological systems.[3][4][5]
In Vivo Formation in Rat Liver Slices
This protocol describes the incubation of rat liver slices with radiolabeled folic acid to observe the formation of 10-formyl-DHF.[3][4][5]
Materials:
-
Freshly excised rat liver
-
Krebs-Ringer bicarbonate buffer
-
[¹⁴C]folic acid
-
Methotrexate (B535133) (optional, to inhibit DHFR)
-
Sephadex G-15
-
DEAE-Sephadex
Procedure:
-
Tissue Preparation: Prepare thin slices of fresh rat liver.
-
Incubation: Incubate the liver slices in Krebs-Ringer bicarbonate buffer containing [¹⁴C]folic acid. For experiments aiming to accumulate folate precursors, methotrexate can be added to inhibit dihydrofolate reductase.[3]
-
Extraction: After incubation, extract the folate derivatives by boiling the slices in a buffer containing a reducing agent like ascorbate to protect labile folates. Homogenize the mixture and centrifuge to pellet cellular debris.[3]
-
Purification and Identification:
-
Analysis: Confirm the identity of 10-formyl-DHF by co-chromatography with an authentic standard, spectral analysis, and enzymatic assays.[3]
Conclusion
While a direct, isolated enzymatic synthesis route for this compound remains to be fully elucidated, its observed formation in biological systems points towards a complex interplay of enzymes within the folate metabolic pathway. This guide provides a foundational understanding of the putative enzymatic steps involved and offers detailed protocols for its detection and characterization. Further research into the specific enzymes and reaction kinetics will be crucial for a complete understanding of the regulation of this important folate derivative and for the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. gosset.ai [gosset.ai]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
An In-depth Technical Guide to 10-Formyl-7,8-dihydrofolic Acid: Chemical Properties and Stability for Researchers and Drug Development Professionals
Introduction: 10-Formyl-7,8-dihydrofolic acid (10-CHO-H2F) is a crucial intermediate in folate metabolism, playing a significant role in the de novo synthesis of purines. As a derivative of dihydrofolic acid, its chemical characteristics and stability are of paramount interest to researchers in biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its metabolic context.
Core Chemical Properties
This compound is a complex organic molecule with specific physicochemical properties that dictate its behavior in biological systems and experimental settings. A summary of its key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C20H21N7O7 | [1][2][3] |
| Molecular Weight | 471.43 g/mol | [1][3] |
| Appearance | Orange to Very Dark Brown Solid | [1] |
| Predicted pKa | 3.38 ± 0.10 | [1] |
| Aqueous Solubility | Slightly soluble in aqueous acid and base. Similar to dihydrofolic acid, which is very insoluble in water but more soluble at alkaline pH. | [1][4] |
| UV Absorption Maxima (λmax) | At pH 7.4: 234, 333 nmAt pH 1: 257, 328 nm | [5] |
Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and use in experimental assays. It is known to be sensitive to several environmental factors.
| Condition | Stability Profile | Source |
| Temperature | Temperature sensitive. Should be stored at low temperatures. | [1][6] |
| pH | More stable at alkaline pH. Dihydrofolic acid, a related compound, is oxidized forty times faster at pH 4 than at pH 7. | [4] |
| Light | Folate derivatives are generally sensitive to light and should be protected from UV exposure. | [7] |
| Oxidation | Can be formed by the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid. | [8] |
| Hygroscopicity | Hygroscopic. Should be stored in a dry environment. | [4] |
Role in One-Carbon Metabolism and Purine (B94841) Synthesis
This compound is a key player in the intricate network of one-carbon metabolism, which is essential for the biosynthesis of nucleotides and amino acids. Specifically, it serves as a one-carbon donor in the de novo purine biosynthesis pathway.
The diagram below illustrates the central role of this compound in the folate cycle and its connection to purine synthesis.
Experimental Protocols
Accurate and reproducible experimental results rely on well-defined protocols. Below are methodologies for the synthesis, analysis, and enzymatic assays involving this compound.
Synthesis of this compound
This protocol is based on the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H4F)
-
Phosphate (B84403) buffer (pH 7.4)
-
Compressed air or oxygen source
-
HPLC system for purification
Procedure:
-
Dissolve 10-CHO-H4F in phosphate buffer (pH 7.4).
-
Gently bubble air or oxygen through the solution while monitoring the reaction progress by UV-Vis spectrophotometry or HPLC. The formation of 10-CHO-H2F is indicated by an increase in absorbance at 333 nm.
-
Continue the oxidation until the starting material is consumed.
-
Purify the resulting 10-CHO-H2F using preparative HPLC with a suitable C18 column.
-
Lyophilize the purified fractions to obtain the solid product.
-
Store the final product under an inert atmosphere at -20°C or below, protected from light and moisture.
Analysis by HPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an ESI source.
-
C18 reversed-phase HPLC column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
This compound standard
-
Isotopically labeled internal standard (e.g., 13C5-Folic Acid)
Procedure:
-
Sample Preparation: Extract folates from the biological matrix using solid-phase extraction or protein precipitation. Add an internal standard prior to extraction.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Use a gradient elution to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using the standard and quantify the analyte in the samples based on the peak area ratio to the internal standard.
AICAR Transformylase Assay
This assay measures the activity of aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase using this compound as a substrate. The reaction can be monitored by the increase in absorbance at 298 nm due to the formation of 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR)[5].
Materials:
-
Purified AICAR transformylase
-
This compound
-
AICAR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AICAR, and this compound in a quartz cuvette.
-
Initiate the reaction by adding a known amount of AICAR transformylase.
-
Immediately monitor the increase in absorbance at 298 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be determined using the molar extinction coefficient of FAICAR.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against DHFR, for which this compound can act as a substrate. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
Materials:
-
Purified DHFR
-
Dihydrofolate (DHF) or this compound as the substrate
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Add the substrate (DHF or this compound).
-
Initiate the reaction by adding DHFR.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the initial reaction rates and determine the inhibitory parameters (e.g., IC50).
Conclusion
This compound is a vital, albeit relatively unstable, metabolite in one-carbon metabolism. A thorough understanding of its chemical properties and stability is essential for accurate and meaningful research in areas targeting folate metabolism, such as cancer chemotherapy and nutritional science. The protocols and data presented in this guide offer a foundational resource for professionals working with this important biomolecule.
References
- 1. 10-formyldihydrofolate | 28459-40-7 [chemicalbook.com]
- 2. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. schircks.ch [schircks.ch]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation Pathway of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a bioactive folate derivative that plays a significant role in one-carbon metabolism. Its degradation is a critical process for cellular function and a point of interest in drug development, particularly in the context of antifolate cancer therapy. This technical guide provides an in-depth overview of the enzymatic degradation of 10-HCO-H2folate, detailing the key enzymes, reaction kinetics, and experimental methodologies used to study this pathway.
Introduction
Folate derivatives are essential coenzymes in the biosynthesis of purines, thymidylate, and certain amino acids. The metabolic transformations of these molecules are tightly regulated. This compound has been identified as a substrate for several key enzymes in folate metabolism, indicating its integration into the cellular folate network.[1][2] Understanding its degradation pathway is crucial for elucidating its physiological role and for the development of therapeutic agents that target folate metabolism.
The Core Degradation Pathway
The primary degradation of this compound involves its conversion to dihydrofolate (H2folate). This conversion is primarily catalyzed by aminoimidazolecarboxamide ribotide (AICAR) transformylase.[3][4][5] Subsequently, the resulting dihydrofolate is reduced to the metabolically active tetrahydrofolate (THF).
Formation of this compound
10-HCO-H2folate can be formed through the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[3][6] This oxidation process can be catalyzed by iron compounds.[6]
Enzymatic Conversion to Dihydrofolate
The key step in the degradation of 10-HCO-H2folate is its conversion to dihydrofolate.
-
Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase: This enzyme utilizes 10-HCO-H2folate as a substrate, transferring the formyl group to AICAR to produce formyl-AICAR (FAICAR) and dihydrofolate.[3][5] This reaction is a part of a revised folate metabolic pathway.[3]
-
Dihydrofolate Reductase (DHFR): 10-HCO-H2folate can also serve as a substrate for dihydrofolate reductase, which would reduce it to 10-formyl-tetrahydrofolate.[1][2]
Quantitative Data
The kinetic parameters of the enzymes involved in 10-HCO-H2folate degradation are crucial for understanding the efficiency of the pathway. While comprehensive data is limited, some studies have provided valuable insights.
| Enzyme | Substrate | Organism/Cell Line | Km Value | Notes | Reference |
| AICAR Transformylase | 10-HCO-H2folate | Jurkat cells | ~5-fold lower than for 10-HCO-H4folate | Indicates a kinetic advantage for 10-HCO-H2folate as a substrate. | [5] |
| AICAR Transformylase | 10-HCO-H2folate | Rat bone marrow | ~5-fold lower than for 10-HCO-H4folate | Similar kinetic advantage observed as in Jurkat cells. | [5] |
| AICAR Transformylase | 10-HCO-H2folate | Chicken liver | No substantial kinetic advantage over 10-HCO-H4folate | Suggests species- or tissue-specific differences in enzyme kinetics. | [5] |
Experimental Protocols
The study of the 10-HCO-H2folate degradation pathway involves a variety of experimental techniques.
Synthesis of this compound
Protocol: Controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[5]
-
Dissolve 10-HCO-H4folate in a suitable buffer.
-
Expose the solution to air under controlled conditions (e.g., stirring in an open vessel) for a specific duration.
-
Monitor the reaction progress using UV-Vis spectrophotometry, observing the characteristic spectral shifts.[5]
-
Purify the resulting 10-HCO-H2folate using chromatographic techniques such as HPLC.
Enzyme Assays
Protocol for AICAR Transformylase Activity:
-
Prepare a reaction mixture containing buffer, 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), and the purified enzyme.
-
Initiate the reaction by adding 10-HCO-H2folate.
-
Monitor the formation of dihydrofolate spectrophotometrically or by HPLC. The appearance of dihydrofolate can be followed by its characteristic UV absorbance.[5]
-
Alternatively, monitor the formylation of AICAR to FAICAR.
Protocol for Dihydrofolate Reductase Activity:
-
Prepare a reaction mixture containing buffer, NADPH, and purified DHFR.
-
Initiate the reaction by adding 10-HCO-H2folate.
-
Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm.
Cell-Based Assays
Protocol for Assessing Bioactivity in Leukemia Cells: [1][2]
-
Culture human leukemia cells (e.g., CCRF-CEM) in a folate-depleted medium.
-
Supplement the medium with methotrexate (B535133) to inhibit DHFR.
-
Add varying concentrations of 10-HCO-H2folate, 10-formyl-folic acid (as a negative control), and 5-formyl-5,6,7,8-tetrahydrofolic acid (as a positive control).
-
Monitor cell growth over time using standard cell counting methods (e.g., trypan blue exclusion).
Visualizations
Signaling Pathway Diagram
Caption: Enzymatic degradation pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for studying this compound degradation.
Conclusion
The degradation of this compound is an important aspect of folate metabolism. Its role as a substrate for AICAR transformylase and dihydrofolate reductase positions it as a key intermediate. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved and to understand the regulation of this pathway in various physiological and pathological contexts. Such knowledge will be invaluable for the development of novel therapeutics targeting folate-dependent pathways.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 10-Formyl-7,8-dihydrofolic Acid in Purine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic process essential for cellular proliferation and survival. Central to this pathway are one-carbon transfer reactions catalyzed by folate-dependent enzymes. While 10-formyltetrahydrofolate (10-CHO-THF) is widely recognized as the primary one-carbon donor, emerging evidence highlights the significant and distinct role of its oxidized counterpart, 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF). This technical guide provides an in-depth exploration of the function of 10-CHO-DHF in purine biosynthesis, its enzymatic interactions, and its implications for drug development. We present a comprehensive overview of the relevant biochemical pathways, detailed experimental protocols for studying these processes, and a summary of key quantitative data to serve as a valuable resource for researchers in the field.
Introduction: The Folate-Dependent Steps of De Novo Purine Biosynthesis
The de novo purine biosynthesis pathway is a highly conserved series of eleven enzymatic reactions that assemble the purine ring from various small molecule precursors. Two key steps in this pathway involve the incorporation of formyl groups, which are donated by folate cofactors.[1][2] These steps are catalyzed by two transformylase enzymes:
-
Glycinamide (B1583983) Ribonucleotide Transformylase (GART) : Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is the third step in the pathway.[3]
-
Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) : Catalyzes the formylation of aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR). This is the ninth step in the pathway.[4]
The primary one-carbon donor for both of these reactions is 10-formyltetrahydrofolate (10-CHO-THF).[5][6] However, this compound (10-CHO-DHF) has been identified as a bioactive metabolite that can be utilized as a substrate by AICART.[5][7][8]
The Unique Role of this compound
While 10-CHO-THF is the more reduced and generally considered the primary active cofactor, 10-CHO-DHF plays a crucial role, particularly in the context of AICART activity. It has been proposed that 10-CHO-DHF may be the predominant in vivo substrate for mammalian AICART.[6] The utilization of 10-CHO-DHF by AICART produces dihydrofolate (DHF) as a product, which must then be reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).[5] This links the purine biosynthesis pathway directly to the activity of DHFR, a key target for antifolate cancer therapies like methotrexate.[5][9] In contrast, GART appears to be specific for 10-CHO-THF and cannot utilize 10-CHO-DHF.[10]
The differential substrate specificity of GART and AICART for 10-CHO-THF and 10-CHO-DHF suggests a more complex regulation of one-carbon metabolism for purine synthesis than previously understood. It also presents opportunities for the development of selective inhibitors targeting specific nodes in the pathway.
Signaling Pathways and Regulatory Mechanisms
The de novo purine biosynthesis pathway is tightly regulated to meet cellular demands for nucleotides. Folate availability is a critical regulatory factor.[10] Depletion of intracellular folates leads to a blockade of purine synthesis and the accumulation of intermediates like AICAR, which can have downstream signaling effects.[10] The synthesis of the enzymes involved in producing the necessary co-substrates, including 10-formyltetrahydrofolate, is co-regulated with the enzymes of the purine biosynthetic pathway itself.[11]
The pathway is also a major target for cancer chemotherapy. Antifolates, such as methotrexate, inhibit DHFR, leading to a depletion of reduced folates, including 10-CHO-THF, thereby starving the purine synthesis pathway and inhibiting cell proliferation.[5][9]
Below are diagrams illustrating the core signaling pathway of de novo purine biosynthesis and a typical workflow for evaluating the efficacy of antifolate drugs.
Caption: De Novo Purine Biosynthesis Pathway and Folate Metabolism.
Caption: Experimental Workflow for Evaluating Antifolate Drug Efficacy.
Quantitative Data
The following tables summarize key quantitative data for the enzymes GART and AICART from various sources. These values are essential for kinetic modeling and for understanding the efficacy of inhibitors.
Table 1: Kinetic Parameters of Glycinamide Ribonucleotide Transformylase (GART)
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| GAR | E. coli (purN) | 19 | - | - | [12] |
| 10-formyl-5,8-dideazafolate (fDDF) | E. coli (purN) | 7 | - | - | [12] |
| GAR | E. coli (hybrid) | 12 | - | - | [12] |
| fDDF | E. coli (hybrid) | 35 | - | 0.019 | [12] |
Table 2: Kinetic Parameters of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART)
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 10-CHO-THF | Candidatus Liberibacter asiaticus | 146.6 | 0.95 | [13] |
| AICAR | Candidatus Liberibacter asiaticus | 34.81 | 0.56 | [13] |
| 10-CHO-DHF | E. coli | - | - | [14] |
Table 3: Inhibition Constants (Ki) for Folate-Dependent Enzymes
| Inhibitor | Enzyme | Ki (nM) | Reference |
| [6R]-10-CHO-THF | Mouse MTHFS | 150 | [15] |
| [6R,S]-10-CHO-THF triglutamate | Mouse MTHFS | 30 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of purine biosynthesis and for the development of novel therapeutics.
GART Transformylase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of GART by monitoring the conversion of a folate substrate analog.
Materials:
-
Purified GART enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (fDDF) as a stable analog of 10-CHO-THF
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl.[16]
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare stock solutions of GAR and fDDF in the assay buffer.
-
In a cuvette or well, prepare a reaction mixture containing GAR and fDDF at various concentrations. Typical ranges are 1.25-55 µM for GAR and 1.25-40 µM for fDDF.[16]
-
If testing an inhibitor, add it to the reaction mixture at this stage.
-
Pre-incubate the reaction mixture at 25°C for 3-5 minutes to allow for temperature equilibration.[17]
-
Initiate the reaction by adding a final concentration of purified GART enzyme (typically in the low nM range).
-
Immediately monitor the increase in absorbance at 295 nm over time. The formation of 5,8-dideazafolate (DDF) from fDDF results in an increase in absorbance (Δε = 18.9 mM-1cm-1).[17]
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For kinetic parameter determination, repeat the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
AICART Transformylase Activity Assay
This protocol outlines a spectrophotometric assay to determine the activity of AICART.
Materials:
-
Purified AICART enzyme
-
Aminoimidazole carboxamide ribonucleotide (AICAR)
-
10-CHO-THF or 10-CHO-DHF
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol.[4]
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of AICAR and the folate substrate (10-CHO-THF or 10-CHO-DHF) in the assay buffer.
-
Set up the reaction mixture in a cuvette containing the assay buffer and a fixed, saturating concentration of AICAR (e.g., 100 µM).[4]
-
Vary the concentration of the folate substrate (e.g., 5-300 µM).[4]
-
Pre-incubate the mixture at the desired temperature (e.g., room temperature).
-
Initiate the reaction by adding the purified AICART enzyme.
-
Monitor the increase in absorbance at 298 nm or 312 nm, which corresponds to the formation of the product.[4]
-
Calculate the initial reaction rates from the linear phase of the reaction.
-
Determine the kinetic parameters by plotting the initial rates against the substrate concentrations and fitting to the Michaelis-Menten equation.
Cellular Assay for Antifolate Efficacy
This protocol provides a framework for assessing the cytotoxic effects of antifolate compounds on cancer cell lines and confirming their mechanism of action through purine rescue.
Materials:
-
Cancer cell line (e.g., CCRF-CEM human leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Folate-depleted cell culture medium
-
Antifolate drug (e.g., methotrexate)
-
Hypoxanthine (B114508) (for purine rescue)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with folate-depleted medium.
-
Prepare serial dilutions of the antifolate drug in the folate-depleted medium.
-
Add the drug dilutions to the cells. Include a no-drug control.
-
For the purine rescue experiment, prepare a parallel set of wells with the same drug dilutions but also supplemented with hypoxanthine (typically 50-100 µM).
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the no-drug control for both the drug-only and the purine rescue conditions.
-
Determine the half-maximal inhibitory concentration (IC50) for the antifolate drug. A significant shift in the IC50 in the presence of hypoxanthine indicates that the drug's cytotoxic effect is mediated through the inhibition of de novo purine synthesis.
Conclusion and Future Directions
This compound is an important, and perhaps underappreciated, player in the de novo synthesis of purines. Its specific utilization by AICART, but not GART, adds a layer of complexity to the regulation of this essential pathway and provides a direct link to the activity of dihydrofolate reductase. This distinction has significant implications for the design and evaluation of antifolate drugs. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of folate metabolism and its role in both normal physiology and disease. Future research should focus on precisely quantifying the intracellular pools of 10-CHO-THF and 10-CHO-DHF in various cell types and disease states, as well as developing novel therapeutic strategies that exploit the differential substrate specificities of the purine biosynthesis enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ebm-journal.org [ebm-journal.org]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate depletion induces erythroid differentiation through perturbation of de novo purine synthesis. | Broad Institute [broadinstitute.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of de novo purine biosynthesis by methenyltetrahydrofolate synthetase in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
10-Formyl-7,8-dihydrofolic Acid as a Substrate for AICAR Transformylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cellular metabolism, the de novo purine (B94841) biosynthesis pathway is a fundamental process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for therapeutic intervention, particularly in oncology and immunology. A key enzyme in this pathway is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, which catalyzes the penultimate step in the formation of inosine (B1671953) monophosphate (IMP). While historically, 10-formyl-tetrahydrofolic acid (10-HCO-H4folate) has been considered the primary formyl donor for this reaction, compelling evidence now indicates that 10-formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a kinetically preferred substrate for mammalian AICAR transformylase. This guide provides a comprehensive technical overview of the role of this compound as a substrate for AICAR transformylase, presenting quantitative data, detailed experimental protocols, and insights into its implications for drug development.
The Role of AICAR Transformylase in De Novo Purine Biosynthesis
The de novo purine biosynthesis pathway is a ten-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) into IMP. AICAR transformylase, in a bifunctional enzyme complex with IMP cyclohydrolase (ATIC), catalyzes the ninth step: the formylation of AICAR to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). This is followed by the tenth step, the cyclization of FAICAR to IMP, catalyzed by IMP cyclohydrolase.
This compound: The Preferred Substrate
While both 10-formyl-tetrahydrofolate and 10-formyl-7,8-dihydrofolate can serve as formyl donors for AICAR transformylase, in vitro evidence suggests that the dihydrofolate derivative is the kinetically preferred substrate for the mammalian enzyme. This preference is primarily attributed to a lower Michaelis constant (Km), indicating a higher binding affinity of the enzyme for 10-formyl-7,8-dihydrofolate. It has been postulated that 10-formyl-7,8-dihydrofolate may be the predominant in vivo substrate for mammalian AICAR transformylase.[1]
Data Presentation
Kinetic Parameters of AICAR Transformylase
| Substrate | Enzyme Source | Km | Vmax | kcat | kcat/Km | Reference |
| This compound | Human Leukemia Cells, Rat Bone Marrow | Lower Km (tighter binding) | - | - | 5-fold kinetic advantage over 10-HCO-H4folate | [1] |
| 10-Formyl-tetrahydrofolic acid | Human Leukemia Cells | 420 µM | - | - | - | [1] |
Note: Specific Vmax and kcat values for a direct comparison are not consistently reported in the available literature.
Inhibition of AICAR Transformylase
AICAR transformylase is a target for various therapeutic agents. The table below lists some known inhibitors and their respective inhibition constants (Ki).
| Inhibitor | Type of Inhibition | Ki | Reference |
| Pemetrexed | Competitive | - | [2][3] |
| Methotrexate | Competitive | - | [2][3] |
| Cyclic hexa-peptide (CRYFNV) | Prevents homodimerization | 17 µM | [4] |
| Capped arginine-tyrosine dipeptide | Prevents homodimerization | 84 µM | [4] |
| Optimized dipeptide analogue | Prevents homodimerization | 685 nM | [4] |
Experimental Protocols
Preparation of this compound
This protocol is adapted from the method of controlled air oxidation of 10-formyl-tetrahydrofolic acid.
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Compressed air
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 10-formyl-tetrahydrofolic acid in phosphate buffer (pH 7.4).
-
Bubble compressed air through the solution at a controlled rate.
-
Monitor the oxidation process by periodically taking UV spectra of the solution.
-
The formation of this compound is indicated by the appearance of characteristic absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.
-
Continue the air oxidation until the spectral changes indicate the conversion is complete.
-
The final product should be stored under an inert atmosphere at low temperatures to minimize degradation.
Spectrophotometric Assay for AICAR Transformylase Activity
This is a continuous spectrophotometric assay to determine the kinetic parameters of AICAR transformylase. The assay monitors the conversion of the folate substrate.
Materials:
-
Purified AICAR transformylase
-
AICAR solution
-
This compound or 10-formyl-tetrahydrofolic acid solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM β-mercaptoethanol)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and a fixed, saturating concentration of AICAR.
-
Substrate Addition: Add varying concentrations of the folate substrate (this compound or 10-formyl-tetrahydrofolic acid) to different reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified AICAR transformylase to the reaction mixture.
-
Kinetic Measurement: Immediately monitor the change in absorbance over time at a wavelength where the substrate and product have different extinction coefficients. For the conversion of 10-formyl-7,8-dihydrofolate to dihydrofolate, an increase in absorbance at around 282 nm can be monitored.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Implications for Drug Development
The confirmation of this compound as a preferred substrate for AICAR transformylase has significant implications for the development of novel therapeutics targeting the de novo purine biosynthesis pathway.
-
Inhibitor Design: Inhibitors designed to mimic the transition state of the AICAR transformylase reaction should ideally be based on the structure of 10-formyl-7,8-dihydrofolate rather than 10-formyl-tetrahydrofolate to achieve higher potency and selectivity.
-
Targeting Dimerization: The requirement of homodimerization for AICAR transformylase activity presents an alternative strategy for inhibition. Small molecules that disrupt the protein-protein interface can effectively block enzyme function.[4]
-
Cell-Based Assays: When screening for inhibitors in cell-based assays, it is crucial to consider the intracellular folate pools and the potential for interconversion between different folate derivatives.
Conclusion
The body of evidence strongly supports the role of this compound as a key, and likely primary, substrate for mammalian AICAR transformylase. Its kinetic advantage over 10-formyl-tetrahydrofolate provides a more accurate understanding of the de novo purine biosynthesis pathway. For researchers and drug development professionals, this knowledge is paramount for the rational design of more effective and selective inhibitors targeting this critical metabolic pathway. The detailed protocols and compiled data in this guide serve as a valuable resource for furthering research in this important area of cellular metabolism and therapeutic development.
References
Spectroscopic Characterization of 10-Formyl-7,8-dihydrofolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂folate) is a crucial intermediate in folate metabolism, playing a significant role in one-carbon transfer reactions essential for the biosynthesis of purines and thymidylate. Its structural elucidation and quantitative analysis are paramount for understanding its biological function and for the development of therapeutic agents targeting folate pathways. This technical guide provides an in-depth overview of the spectroscopic characterization of 10-CHO-H₂folate, presenting key quantitative data from Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Physicochemical Properties
This compound is the 10-formyl derivative of dihydrofolic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₇O₇ |
| Molecular Weight | 471.42 g/mol [2] |
| IUPAC Name | (2S)-2-[[4-[[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid[3] |
| CAS Number | 28459-40-7[3] |
| Appearance | Solid[3] |
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 10-CHO-H₂folate is pH-dependent, a characteristic feature of folate derivatives. The pteridine (B1203161) ring system is the primary chromophore responsible for its UV absorption.
Table 1: UV-Vis Absorption Maxima of this compound [4][5]
| pH | λmax (nm) | λmin (nm) |
| 7.4 | 234, 333 | 301 |
| 1.0 | 257, 328 | 229, 307 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of the formyl group and the dihydro state of the pteridine ring.
The ¹H NMR spectrum of 10-CHO-H₂folate in ²H₂O (300 MHz) shows characteristic resonances confirming its structure. Notably, it displays signals for a single formyl group proton, two protons at the C-7 position, and two protons at the C-9 position.[4][5] The absence of a proton signal at the C-6 position is consistent with the 7,8-dihydro structure of the pteridine ring.[4][5]
While specific chemical shifts from experimental data are not widely published, predicted ¹H NMR data for the related compound 10-formylfolic acid suggests a singlet for the formyl proton in the downfield region, typically around 8.0-8.5 ppm.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Formyl Carbon (-CHO) | 160-165 |
| Pteridine Ring Carbons | 140-160 |
| p-Aminobenzoyl Carbons | 110-150 |
| Glutamic Acid Carbons | 25-60, 170-180 (carboxyl) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 10-CHO-H₂folate, further confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Ion [M+H]⁺ | m/z 472.1581 |
| Exact Mass | 471.1502[3] |
The fragmentation pattern in mass spectrometry can provide valuable structural information. While a specific experimental mass spectrum for 10-CHO-H₂folate is not widely published, analysis of related folate compounds suggests that common fragmentation would involve cleavage of the C9-N10 bond and losses of the glutamic acid and p-aminobenzoyl moieties.
Experimental Protocols
Synthesis of this compound
This compound can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H₄folate).[4][5]
UV-Vis Spectroscopy
-
Instrumentation : A standard UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of 10-CHO-H₂folate in an appropriate solvent (e.g., 0.1 M NaOH for initial dissolution, protected from light).
-
Dilute the stock solution to the desired concentration using the appropriate buffer (e.g., phosphate (B84403) buffer for pH 7.4 or HCl for pH 1.0).
-
-
Data Acquisition :
-
Scan the sample over a wavelength range of 200-400 nm.
-
Use the corresponding buffer as a blank for baseline correction.
-
Record the absorbance maxima (λmax) and minima (λmin).
-
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation :
-
Dissolve 5-10 mg of 10-CHO-H₂folate in a suitable deuterated solvent (e.g., D₂O, potentially with a small amount of NaOD to aid dissolution).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Reference the spectra to an appropriate internal or external standard.
-
Mass Spectrometry (LC-MS/MS)
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation :
-
For biological samples, perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) followed by centrifugation.
-
The supernatant can be diluted with the initial mobile phase before injection.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis : Full scan for molecular ion identification and product ion scan for fragmentation analysis.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its unambiguous identification and quantification in biological systems. This guide has summarized the key UV-Vis, NMR, and MS data available for this important folate derivative. The provided experimental protocols offer a foundation for researchers to conduct their own analyses, contributing to a deeper understanding of folate metabolism and its role in health and disease. Further research is warranted to obtain and publish high-resolution experimental ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule. ¹³C NMR and detailed mass spectrometry fragmentation data to build a more complete spectroscopic profile of this molecule.
References
10-Formyl-7,8-dihydrofolic Acid: A Technical Overview of its Role as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital target for therapeutic intervention, particularly in oncology and infectious diseases.[4][5][6] While numerous synthetic DHFR inhibitors have been developed, there is growing interest in naturally occurring modulators of its activity. This technical guide provides an in-depth analysis of 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF), a bioactive folate derivative, and its function as an inhibitor of DHFR.
Core Concepts: The Folate Pathway and DHFR Inhibition
The central role of DHFR is to maintain the cellular pool of THF, which acts as a one-carbon carrier in various biosynthetic reactions.[7] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately causing cell cycle arrest and apoptosis.[2][7] This mechanism is the basis for the therapeutic efficacy of antifolate drugs.[4][8]
This compound as a DHFR Inhibitor
This compound is a naturally occurring folate derivative.[9] It is the bioactive form of 10-formylfolic acid, which itself requires metabolic activation to effectively inhibit DHFR.[10] Studies have shown that this compound can support the growth of human leukemia (CCRF-CEM) cells in a folate-depleted medium containing methotrexate, indicating its bioactivity within mammalian cells.[9]
Mechanism of Action and Binding
DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[2][8] Given the structural similarity of this compound to DHF, it is presumed to act as a competitive inhibitor. The binding of inhibitors to DHFR can be influenced by the presence of the cofactor NADPH, with some inhibitors showing a higher affinity for the enzyme-NADPH complex.[11]
Quantitative Data on DHFR Inhibition
A study on E. coli DHFR revealed that the enzyme utilizes this compound at a rate that is approximately one-third as efficient as its natural substrate, DHF.[12] Furthermore, the utilization of this compound by DHFR was found to be about 50-fold more efficient than its utilization by the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (PurH).[12]
For comparative purposes, the following table summarizes the inhibitory activities of several well-characterized DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki |
| Methotrexate | Human DHFR | ~4.74 nM | - |
| Trimetrexate | Human DHFR | ~4.74 nM | - |
| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | - |
| Piritrexim | Toxoplasma gondii DHFR | 0.011 µM | - |
| DHFR-IN-4 | Human DHFR | 123 nM | - |
| Aminopterin | Human recombinant DHFR | - | 3.7 pM |
| This compound | E. coli DHFR | Not Reported | Utilized at ~1/3 efficiency of DHF |
Experimental Protocols
Spectrophotometric Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against DHFR.
Principle: The activity of DHFR is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[5][13][14] The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)[5]
-
UV-Vis Spectrophotometer or microplate reader[13]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer. Due to its limited stability, fresh preparation is recommended.[15]
-
Prepare a stock solution of NADPH in the assay buffer. Keep on ice and protected from light.[13]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add assay buffer, a specific concentration of the test inhibitor, and the DHFR enzyme solution.
-
Positive Control (No Inhibition): Add assay buffer, vehicle (e.g., DMSO), and the DHFR enzyme solution.
-
Negative Control (Maximum Inhibition): Add assay buffer, a known potent DHFR inhibitor (e.g., methotrexate), and the DHFR enzyme solution.
-
Blank: Add assay buffer and the DHFR enzyme solution (no substrate or cofactor).
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation:
-
Add NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of DHFR and its Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Dynamics Perspectives on the Binding of Substrate and Inhibitors in Mycobacterium tuberculosis DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Bioactivity of 10-Formyl-7,8-dihydrofolic Acid in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) is a folate derivative that has garnered significant interest within the scientific community for its unique biological activities in mammalian cells. Unlike its fully oxidized counterpart, 10-formylfolic acid, 10-CHO-DHF demonstrates direct bioactivity, positioning it as a key molecule in the intricate network of one-carbon metabolism. This technical guide provides a comprehensive overview of the bioactivity of 10-CHO-DHF, its interactions with key enzymes, and its role in cellular proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Concepts: The Role of this compound in One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. Folates are the critical coenzymes that carry and transfer one-carbon units in this process. 10-CHO-DHF has been identified as an active participant in this pathway, primarily through its interactions with two key enzymes: aminoimidazole carboxamide ribonucleotide (AICAR) transformylase and dihydrofolate reductase (DHFR).
In human leukemia (CCRF-CEM) cells, 10-CHO-DHF has been shown to support cell growth in a folate-depleted environment containing the DHFR inhibitor methotrexate, albeit with lower potency than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin)[1]. This finding underscores its ability to be utilized by cells to bypass a methotrexate-induced block in folate metabolism. Conversely, 10-formylfolic acid is not directly bioactive in these cells and is thought to require metabolic activation by enteric bacteria[1].
A proposed metabolic pathway suggests that 10-formyltetrahydrofolate can be oxidized to 10-CHO-DHF, which is then converted to dihydrofolate (DHF) by AICAR transformylase[2]. This DHF can then be reduced to the metabolically active tetrahydrofolate (THF) by DHFR.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of 10-CHO-DHF and its polyglutamated forms with key enzymes in one-carbon metabolism.
Table 1: Michaelis-Menten Constants (Km) for 10-CHO-DHF and Related Compounds with AICAR Transformylase
| Compound | Enzyme Source | Km (µM) | Notes |
| 10-Formyl-H2folate-Glu5 | Human | 5.3 | Efficiency was equal to that of the natural substrate 10-formyl-H4folate-Glu5.[3] |
| 10-CHO-DHF (monoglutamate) | Jurkat-cell and rat bone marrow | Not specified | Exhibited an approximately 5-fold kinetic advantage over 10-formyl-tetrahydrofolate.[4] |
Table 2: Inhibition Constants (Ki) for 10-CHO-DHF Polyglutamates
| Inhibitor | Target Enzyme | Ki (µM) | Substrate Used in Assay | Notes |
| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | 0.16 | 5,10-methylene-H4folate-Glu1 | Competitive inhibitor.[3] |
| 10-Formyl-H2folate-Glu5 | Thymidylate Synthase | 1.6 | 5,10-methylene-H4folate-Glu5 | Competitive inhibitor.[3] |
| 10-Formyl-H2folate-Glu5 | GAR Transformylase | 2.0 | Not specified | Polyglutamation did not affect its inhibition of GAR transformylase.[3] |
Table 3: Comparative Inhibitory Potency of Dihydrofolate Reductase (DHFR) Inhibitors
| Inhibitor | Target Enzyme | Ki or IC50 | Notes |
| 10-Formylfolic Acid | Dihydrofolate Reductase | Not readily available | Described as a potent natural inhibitor.[5] |
| Methotrexate | Dihydrofolate Reductase | Low nM range | Potent, widely used chemotherapeutic. |
| Aminopterin | Dihydrofolate Reductase | Picomolar range | Highly potent inhibitor. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of 10-CHO-DHF by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-THF)[4].
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin)
-
Phosphate (B84403) buffer (pH 7.4)
-
Compressed air
-
HPLC system for purification and analysis
Procedure:
-
Dissolve 10-CHO-THF in phosphate buffer (pH 7.4).
-
Gently bubble compressed air through the solution at a controlled rate.
-
Monitor the reaction progress by UV-Vis spectroscopy. 10-CHO-DHF has characteristic absorbance maxima at approximately 234 nm and 333 nm at pH 7.4.
-
Once the reaction is complete (indicated by stabilization of the UV spectrum), purify the 10-CHO-DHF using preparative HPLC.
-
Lyophilize the purified fractions to obtain 10-CHO-DHF as a solid.
-
Confirm the identity and purity of the final product using 1H-NMR and analytical HPLC.
Protocol 2: Cell Growth Bioassay in CCRF-CEM Cells
This protocol is adapted from the methodology used to demonstrate the bioactivity of 10-CHO-DHF in human leukemia cells[1].
Materials:
-
CCRF-CEM human T lymphoblastoid cell line
-
Folate-free RPMI 1640 medium
-
Dialyzed fetal bovine serum (dFBS)
-
Methotrexate (MTX)
-
This compound (10-CHO-DHF)
-
5-Formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin, as a positive control)
-
96-well cell culture plates
-
Cell counting solution (e.g., trypan blue) or a cell proliferation assay reagent (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture CCRF-CEM cells in standard RPMI 1640 medium supplemented with 10% FBS. Prior to the assay, wash the cells twice with folate-free RPMI to remove endogenous folates and resuspend them in folate-free RPMI with 10% dFBS.
-
Assay Setup: Seed the washed CCRF-CEM cells into 96-well plates at a density of approximately 5 x 104 cells/well in folate-free RPMI with 10% dFBS.
-
Treatment: Add MTX to all wells at a final concentration sufficient to inhibit DHFR (e.g., 10 nM). Add serial dilutions of 10-CHO-DHF and leucovorin to the respective wells. Include a negative control group with MTX but no added folate derivative.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Determine the number of viable cells in each well using a cell counter with trypan blue exclusion or by using a colorimetric cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of the folate derivative. Determine the concentration of each compound required to support half-maximal cell growth (EC50).
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a generalized spectrophotometric assay to determine the inhibitory potential of compounds against DHFR.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test inhibitor (e.g., 10-formylfolic acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate or cuvette, add the assay buffer, DHFR enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the mixture for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding DHF and NADPH.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 4: AICAR Transformylase Activity Assay
This spectrophotometric assay measures the activity of AICAR transformylase using 10-CHO-DHF as a substrate.
Materials:
-
Purified AICAR transformylase
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
This compound (10-CHO-DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of AICAR and 10-CHO-DHF in the assay buffer.
-
Assay Setup: In a cuvette, combine the assay buffer, AICAR, and 10-CHO-DHF.
-
Reaction Initiation: Initiate the reaction by adding the AICAR transformylase enzyme.
-
Kinetic Measurement: Monitor the reaction by observing the change in absorbance at a specific wavelength that corresponds to the conversion of substrates to products. The formation of DHF can be monitored.
-
Data Analysis: To determine the Km for 10-CHO-DHF, vary its concentration while keeping the concentration of AICAR saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to the bioactivity of 10-CHO-DHF.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for studying 10-CHO-DHF bioactivity.
Conclusion
This compound is a bioactive folate derivative with a distinct and significant role in mammalian one-carbon metabolism. Its ability to serve as a substrate for AICAR transformylase and its impact on purine and thymidylate synthesis pathways, particularly in the context of antifolate drug treatment, make it a molecule of considerable interest for researchers in oncology and drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the nuanced biological functions of 10-CHO-DHF and its potential as a therapeutic agent or a biomarker. Further research to elucidate the precise kinetic parameters of the monoglutamated form with mammalian enzymes and to explore its intracellular transport and metabolism will undoubtedly provide deeper insights into its physiological and pathological significance.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Purification of Synthesized 10-Formyl-7,8-dihydrofolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of synthesized 10-Formyl-7,8-dihydrofolic acid. The synthesis of this crucial folate derivative is often followed by the presence of unreacted starting materials, byproducts, and degradation products. Therefore, robust purification strategies are essential to obtain a highly pure product suitable for research, drug development, and other sensitive applications. This guide outlines two primary purification techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in achieving high-purity this compound.
Introduction
This compound is a significant intermediate in folate metabolism and plays a role as a substrate for various enzymes. Its synthesis, typically achieved through the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid, results in a crude mixture that requires rigorous purification. The presence of impurities can significantly impact the accuracy of experimental results and the efficacy and safety of potential therapeutic agents. The purification methods detailed herein are designed to separate the target compound from structurally similar impurities, ensuring a high degree of purity.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique often depends on the desired scale, purity requirements, and available equipment. Below is a summary of expected quantitative data for the described methods.
| Parameter | Preparative HPLC | Ion-Exchange Chromatography |
| Purity Achieved | >98% | >95% |
| Typical Yield | 60-80% | 70-90% |
| Sample Loading Capacity | Milligram to Gram Scale | Milligram to Multigram Scale |
| Resolution | High | Moderate to High |
| Primary Separation Principle | Polarity | Net Charge |
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining highly pure this compound. The following protocol is a general guideline and may require optimization based on the specific crude mixture and HPLC system.
Materials:
-
Crude synthesized this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Preparative HPLC system with a UV detector
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Deionized Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% B (isocratic)
-
30-32 min: 40% to 5% B (linear gradient)
-
32-40 min: 5% B (re-equilibration)
-
-
-
Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator under reduced pressure at a temperature not exceeding 30°C.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.
-
-
Purity Analysis:
-
Analyze a small aliquot of the final product by analytical HPLC-UV to confirm purity.
-
Protocol 2: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. As this compound is an acidic molecule, anion-exchange chromatography is a suitable purification method.
Materials:
-
Crude synthesized this compound
-
DEAE-Cellulose or other suitable anion-exchange resin
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
UV-Vis Spectrophotometer
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the DEAE-Cellulose resin in the starting buffer (50 mM Tris-HCl, pH 8.0).
-
Pack the chromatography column with the slurry, ensuring a well-packed and uniform bed.
-
Equilibrate the column by washing with at least 5 column volumes of the starting buffer at a flow rate of 2-5 mL/min.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the starting buffer.
-
Adjust the pH of the sample to 8.0 if necessary.
-
Apply the sample to the top of the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear salt gradient.
-
Prepare an elution buffer (50 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Apply a linear gradient from 0% to 50% elution buffer over 10 column volumes.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Pooling:
-
Measure the absorbance of each fraction at 280 nm.
-
Analyze fractions corresponding to the major absorbance peak by analytical HPLC or UV-Vis spectroscopy to confirm the presence and purity of the product.
-
Pool the pure fractions.
-
-
Desalting and Product Recovery:
-
Desalt the pooled fractions using dialysis against deionized water or by using a desalting column (e.g., Sephadex G-25).
-
Lyophilize the desalted solution to obtain the purified product.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by preparative HPLC.
Caption: Workflow for the purification of this compound by ion-exchange chromatography.
Caption: Logical relationship between synthesis and purification of this compound.
Application Notes and Protocols for 10-Formyl-7,8-dihydrofolic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂-folate) is a crucial intermediate in folate metabolism, playing a significant role in one-carbon transfer reactions essential for the biosynthesis of purines and thymidylates. Unlike its oxidized precursor, 10-formylfolic acid, this compound is the bioactive form within mammalian cells[1][2]. These application notes provide detailed protocols for the use of this compound in cell culture, with a particular focus on its application in cancer cell lines, such as the human leukemia cell line CCRF-CEM.
Principle
The primary application of this compound in cell culture is to study its role in folate-dependent pathways, particularly in cells where these pathways are disrupted or under investigation. It serves as a substrate for key enzymes such as dihydrofolate reductase (DHFR) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase[1][3]. In experimental settings, it is often used to rescue cell growth in folate-depleted conditions, sometimes in the presence of DHFR inhibitors like methotrexate (B535133), to elucidate specific metabolic routes[1].
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₇O₇ |
| Molecular Weight | 471.4 g/mol |
| Appearance | Solid |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate/Inhibitor | Organism/Cell Line | Kinetic Parameter (Kₘ/Kᵢ) | Notes |
| Dihydrofolate Reductase (DHFR) | This compound (as substrate) | E. coli | Utilized about one-third as efficiently as dihydrofolate.[3] | Can be reduced to 10-formyl-tetrahydrofolate. |
| AICAR Transformylase | This compound (as substrate) | Human, Rat | Kinetically preferred over 10-formyl-tetrahydrofolate. | Approximately 5-fold kinetic advantage. |
| Dihydrofolate Reductase (DHFR) | Folic Acid (as inhibitor) | Human Liver | Kᵢ = 0.05 µM | Appears as a partial noncompetitive inhibitor.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Mild alkaline solution (e.g., sterile 0.1 M NaOH), optional
-
Sterile, amber microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Due to its limited aqueous solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. High-purity DMSO is recommended.
-
In a sterile, amber microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex the tube to dissolve the powder. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, amber tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: When diluting the stock solution into the cell culture medium, ensure the final DMSO concentration is non-toxic to the cells (typically below 0.1%).
Protocol 2: Preparation of Folate-Depleted Cell Culture Medium
Materials:
-
Folate-free basal medium (e.g., RPMI-1640 without folic acid)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine (if not already in the basal medium)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), start with the desired volume of folate-free basal medium.
-
Add dFBS to a final concentration of 10%. Dialyzed FBS is used to remove small molecules, including folates.
-
Supplement the medium with Penicillin-Streptomycin to a final concentration of 1X (e.g., 5 mL of 100X solution for 500 mL of medium).
-
If required, add L-glutamine to the appropriate final concentration.
-
Bring the final volume to the desired amount with the folate-free basal medium.
-
Sterile-filter the complete folate-depleted medium using a 0.22 µm filter unit.
-
Store the prepared medium at 4°C.
Protocol 3: Cell Viability Assay in Folate-Depleted Medium
This protocol is designed to assess the ability of this compound to support the growth of cells in a folate-deficient environment, often in the presence of a DHFR inhibitor like methotrexate.
Materials:
-
Target cell line (e.g., CCRF-CEM)
-
Complete folate-depleted cell culture medium (from Protocol 2)
-
This compound stock solution (from Protocol 1)
-
Methotrexate (MTX) stock solution (optional)
-
Positive control: 5-formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the target cells in their standard growth medium.
-
Prior to the assay, wash the cells twice with folate-free basal medium to remove residual folates.
-
Resuspend the cells in the complete folate-depleted medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment (if adherent).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control (Leucovorin) in the complete folate-depleted medium. A suggested starting range for a dose-response curve is 1 nM to 100 µM.
-
If using, supplement the medium with a concentration of methotrexate sufficient to inhibit DHFR (e.g., 1 µM).
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include wells with no added folate as a negative control and a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the positive control (or vehicle control, depending on the experimental design).
-
Plot the dose-response curves to determine the concentration of each compound that supports half-maximal growth (EC₅₀).
-
Mandatory Visualizations
Caption: Simplified folate metabolism pathway and the role of this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifactorial resistance to 5,10-dideazatetrahydrofolic acid in cell lines derived from human lymphoblastic leukemia CCRF-CEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays with 10-Formyl-7,8-dihydrofolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a crucial intermediate in one-carbon metabolism, playing a significant role as a substrate for key enzymes in the de novo purine (B94841) biosynthesis pathway.[1][2] Unlike its fully oxidized counterpart, 10-formylfolic acid, 10-HCO-H2folate is the more bioactive form within the cell.[1][3] These application notes provide detailed protocols for enzymatic assays utilizing 10-HCO-H2folate, focusing on two principal enzymes: Aminoimidazolecarboxamide Ribonucleotide Transformylase (AICAR T'ase) and Dihydrofolate Reductase (DHFR).
AICAR T'ase catalyzes the transfer of a formyl group from 10-HCO-H2folate to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a critical step in the formation of the purine ring.[2][4] DHFR, a well-established target for various chemotherapeutics, is responsible for the reduction of dihydrofolates to their active tetrahydrofolate forms.[3] Notably, 10-HCO-H2folate also serves as a substrate for DHFR.[1][5] Understanding the kinetics of these enzymes with 10-HCO-H2folate is vital for the development of novel therapeutics targeting nucleotide biosynthesis.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H21N7O7 | [6] |
| Molar Mass | 471.4 g/mol | [6] |
| Appearance | Solid | [6] |
Enzymatic Kinetic Parameters
| Enzyme | Substrate | Organism | Kinetic Parameter | Value | Source |
| AICAR Transformylase | This compound | Human (Jurkat cells), Rat (bone marrow) | Km | ~5-fold lower than 10-formyl-tetrahydrofolate | [2] |
| AICAR Transformylase | 10-formyl-tetrahydrofolate | Candidatus Liberibacter asiaticus | Km | 146.6 µM | [7] |
| AICAR Transformylase | 10-formyl-tetrahydrofolate | Candidatus Liberibacter asiaticus | Vmax | 0.95 µmol/min/mg | [7] |
| Dihydrofolate Reductase | This compound | Escherichia coli | Efficiency (compared to DHF) | Utilized about one-third as efficiently | [5] |
| AICAR Transformylase | Dihydrofolic acid pentaglutamate | Human (MCF-7 cells) | Ki | 4.3 x 10⁻⁸ M | [8] |
| AICAR Transformylase | Methotrexate (B535133) pentaglutamate | Human (MCF-7 cells) | Ki | 5.6 x 10⁻⁸ M | [8] |
Mandatory Visualizations
Experimental Protocols
Preparation of this compound
10-HCO-H2folate is susceptible to oxidation and should be handled with care.[7] It can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.[2] Due to its limited stability, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C under an inert atmosphere.
Materials:
-
This compound (solid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl and 10 mM β-mercaptoethanol)[9]
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh the required amount of 10-HCO-H2folate in a microcentrifuge tube.
-
Dissolve the solid in a small volume of assay buffer. Gentle vortexing may be required.
-
Determine the concentration of the stock solution spectrophotometrically. The molar extinction coefficient will depend on the specific buffer and pH.
-
Prepare serial dilutions of the stock solution in the assay buffer to the desired concentrations for the assay.
Protocol 1: AICAR Transformylase Activity Assay
This protocol measures the activity of AICAR T'ase by monitoring the formation of dihydrofolate (DHF), a product of the reaction, which can be followed by an increase in absorbance at specific wavelengths.[9]
Materials:
-
Purified AICAR Transformylase
-
This compound stock solution
-
AICAR stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol)[9]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance changes at 298 nm or 312 nm[9]
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture in each well/cuvette containing the assay buffer and AICAR at a fixed, saturating concentration (e.g., 100 µM).[9]
-
Add varying concentrations of 10-HCO-H2folate to the wells.
-
Include a blank control with no enzyme.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified AICAR T'ase to each well.
-
-
Kinetic Measurement:
-
Immediately monitor the increase in absorbance at 298 nm or 312 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the concentration of 10-HCO-H2folate.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified Dihydrofolate Reductase
-
This compound stock solution
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer and a fixed concentration of NADPH (e.g., 100 µM).
-
Add varying concentrations of 10-HCO-H2folate to the wells.
-
Include a blank control with no enzyme.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified DHFR to each well.
-
-
Kinetic Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot V₀ against the concentration of 10-HCO-H2folate.
-
Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Nuances of Purine Synthesis: Utilizing 10-Formyl-7,8-dihydrofolic Acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) as a specialized tool to investigate the intricate mechanisms of de novo purine (B94841) biosynthesis. While not a classical inhibitor of the primary purine synthesis enzymes, its role as a key substrate and its relationship with the folate metabolic pathway offer unique opportunities to probe enzyme activity and the effects of pathway modulation. This document outlines detailed protocols for enzymatic and cell-based assays, presents relevant quantitative data, and provides visual workflows to facilitate experimental design and data interpretation.
Introduction to this compound and Purine Synthesis
The de novo purine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is a critical target for various therapeutic agents, particularly in oncology and immunology. Two key enzymes in this pathway, Glycinamide Ribonucleotide Formyltransferase (GARFTase) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFTase), catalyze the transfer of a formyl group from 10-formyltetrahydrofolate (10-CHO-THF).
This compound (10-CHO-DHF) is a partially reduced folate derivative that plays a significant role in this pathway, primarily as a substrate for AICARFTase.[1][2] In fact, studies have shown that 10-CHO-DHF is kinetically preferred over 10-CHO-THF by mammalian AICARFTase, suggesting it may be a key in vivo substrate.[1][2] Conversely, 10-CHO-DHF exhibits little to no activity as a substrate for GARFTase.[2] This differential substrate specificity makes 10-CHO-DHF a valuable tool for specifically interrogating the activity of AICARFTase.
Furthermore, the metabolism of 10-CHO-DHF is intrinsically linked to the activity of dihydrofolate reductase (DHFR), the enzyme responsible for regenerating tetrahydrofolate from dihydrofolate. The fully oxidized form, 10-formylfolic acid, is a potent inhibitor of DHFR.[3][4] By studying the effects of 10-CHO-DHF in cellular contexts, researchers can gain insights into the interplay between purine synthesis and the folate cycle, and the mechanisms of antifolate drugs.
Data Presentation
Physicochemical Properties
| Property | This compound | 10-Formylfolic acid |
| Molar Mass | 471.4 g/mol | 469.41 g/mol |
| Chemical Structure | Dihydro pteridine (B1203161) ring | Fully oxidized pteridine ring |
| Stability | Less stable, susceptible to oxidation | More stable |
Enzyme Kinetic Parameters
| Compound | Enzyme | Organism | Parameter | Value |
| This compound | AICAR Transformylase | Human (Jurkat cells), Rat (bone marrow) | K_m | ~5-fold lower than 10-CHO-THF[2] |
| This compound | GAR Transformylase | Human (Jurkat cells), Chicken (liver) | Activity | Little to no activity[2] |
| 10-Formylfolic acid | Dihydrofolate Reductase | Rat (liver) | Inhibition | Potent inhibitor[3][4] |
Mandatory Visualizations
Caption: De Novo Purine Biosynthesis Pathway.
Caption: Workflow for Enzyme Kinetics Assay.
Caption: Workflow for Cellular Purine Analysis.
Experimental Protocols
Protocol 1: In Vitro AICARFTase Enzyme Activity Assay
This protocol is designed to determine the kinetic parameters of AICARFTase using 10-CHO-DHF as the formyl donor.
Materials:
-
Purified recombinant human AICARFTase
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
This compound (10-CHO-DHF)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 10 mM MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AICAR and 10-CHO-DHF in the assay buffer. The concentration of 10-CHO-DHF should be determined spectrophotometrically using its known extinction coefficient.
-
-
Reaction Setup:
-
In a 96-well plate or cuvette, prepare reaction mixtures containing a fixed, saturating concentration of AICAR (e.g., 50 µM) and varying concentrations of 10-CHO-DHF (e.g., 0-100 µM).
-
Include a control with no enzyme to account for any non-enzymatic reaction.
-
-
Reaction Initiation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of purified AICARFTase (e.g., 10-50 nM).
-
-
Kinetic Measurement:
-
Immediately monitor the increase in absorbance at 298 nm over time. This corresponds to the formation of dihydrofolate (DHF).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot V₀ against the concentration of 10-CHO-DHF and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Protocol 2: Cell-Based Assay for Investigating Purine Synthesis Modulation
This protocol outlines a method to assess the impact of 10-CHO-DHF on intracellular purine levels in cultured cells.
Materials:
-
Human cancer cell line (e.g., CCRF-CEM, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound (10-CHO-DHF)
-
Extraction Solvent: 80% methanol (B129727), pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
High-performance liquid chromatography (HPLC) or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach exponential growth phase.
-
Treat the cells with varying concentrations of 10-CHO-DHF for a specified time period (e.g., 4, 8, or 24 hours). Include an untreated control.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis.
-
-
Quantification of Purine Nucleotides:
-
Data Analysis:
-
Compare the intracellular purine concentrations between the treated and untreated cells to determine the effect of 10-CHO-DHF on the purine pool.
-
Conclusion
This compound serves as a specialized chemical probe for dissecting the de novo purine synthesis pathway. Its preferential utilization by AICARFTase allows for the specific investigation of this enzyme's activity. Furthermore, its metabolic connection to the folate cycle provides a means to study the broader regulatory network governing purine biosynthesis. The protocols and data presented herein offer a robust framework for researchers to employ 10-CHO-DHF in their studies, contributing to a deeper understanding of purine metabolism and the development of novel therapeutic strategies targeting this essential pathway.
References
- 1. Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Intra- and Extracellular Levels of Purine Bases, Nucleosides, and Nucleotides in HepG2 Cells by High-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 10-Formyl-7,8-dihydrofolic Acid in Folate Pathway Enzyme Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 10-Formyl-7,8-dihydrofolic acid (10-CHO-H₂F) as a specialized tool for investigating the kinetics and inhibition of key enzymes within the folate metabolic pathway. This document includes detailed protocols and quantitative data to facilitate the design and execution of robust enzymatic assays.
Introduction
This compound is a crucial, yet often overlooked, intermediate in folate metabolism. Unlike its fully reduced counterpart, 10-formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H₄F), 10-CHO-H₂F has unique interactions with several key enzymes in the folate pathway. Its accumulation in cells, particularly under conditions of dihydrofolate reductase (DHFR) inhibition by drugs like methotrexate, underscores its importance in both normal cellular function and chemotherapy.[1][2] This document outlines the applications of 10-CHO-H₂F as a substrate and inhibitor to probe the activity of critical folate-dependent enzymes.
Applications in Studying Folate Pathway Enzymes
10-CHO-H₂F serves as a valuable tool for dissecting the roles and mechanisms of several key enzymes:
-
Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase (ATIC): 10-CHO-H₂F is a substrate for AICAR transformylase, an essential enzyme in the de novo purine (B94841) biosynthesis pathway.[3][4][5][6] Studies have shown that 10-CHO-H₂F can be a kinetically preferred substrate over 10-CHO-H₄F for mammalian AICAR transformylase, exhibiting a lower Kₘ value.[5][6] This makes it a critical tool for studying the catalytic mechanism and substrate specificity of this enzyme.
-
Dihydrofolate Reductase (DHFR): 10-CHO-H₂F is also a substrate for DHFR, which reduces it to 10-CHO-H₄F.[3] Its un-reduced precursor, 10-formylfolic acid, is a potent natural inhibitor of DHFR.[7][8][9][10][11][12] Studying the kinetics of 10-CHO-H₂F reduction by DHFR can provide insights into the enzyme's substrate-binding pocket and catalytic cycle.
-
Thymidylate Synthase (TS): The polyglutamated forms of 10-CHO-H₂F have been shown to be competitive inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis.[2] This inhibitory activity is highly dependent on the extent of polyglutamylation, with the pentaglutamate form showing significantly higher affinity than the monoglutamate.[2]
-
Folylpolyglutamate Synthetase (FPGS): The addition of a polyglutamate tail to folates by FPGS is crucial for their intracellular retention and cofactor activity.[13] While direct kinetic data for 10-CHO-H₂F as an FPGS substrate is not extensively detailed in the provided results, the significance of polyglutamation for its activity with other enzymes suggests that investigating its interaction with FPGS is a key area of research.[2]
Quantitative Data
The following tables summarize the available quantitative data for 10-CHO-H₂F and related compounds interacting with folate pathway enzymes.
| Compound | Enzyme | Organism/Cell Line | Parameter | Value | Reference(s) |
| 10-Formyl-7,8-dihydrofolate | AICAR Transformylase | Jurkat cells | Kₘ | ~5-fold lower than 10-CHO-H₄F | [5][7] |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | AICAR Transformylase | Human | Kₘ | 5.3 µM | [2] |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | Thymidylate Synthase | Human | Kᵢ | 0.16 µM (vs. 5,10-CH₂-H₄F-Glu₁) | [2] |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | Thymidylate Synthase | Human | Kᵢ | 1.6 µM (vs. 5,10-CH₂-H₄F-Glu₅) | [2] |
| 10-Formyl-7,8-dihydrofolate-Glu₅ | GAR Transformylase | Human | Kᵢ | 2.0 µM | [2] |
| 10-Formylfolic acid | Dihydrofolate Reductase | Rat Liver | Inhibition | Potent Inhibitor | [7][8][9] |
Note: Specific Kᵢ or IC₅₀ values for 10-formylfolic acid with DHFR are not consistently cited in the provided search results, though it is repeatedly described as a "potent inhibitor". Further literature review may be required for precise comparative values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of 10-CHO-H₂F by the controlled air oxidation of 10-CHO-H₄F.[5]
Materials:
-
10-Formyl-5,6,7,8-tetrahydrofolic acid (10-CHO-H₄F)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 10-CHO-H₄F in potassium phosphate buffer (pH 7.4).
-
Allow the solution to undergo controlled air oxidation at room temperature. The progress of the reaction can be monitored spectrophotometrically.
-
Monitor the UV spectrum of the solution. The successful synthesis of 10-CHO-H₂F is indicated by a shift in the maximum absorbance (λₘₐₓ) to approximately 333 nm and a minimum absorbance (λₘᵢₙ) at 301 nm at pH 7.4.[5]
-
The purity of the preparation should be assessed to ensure it is not significantly contaminated with the starting material or other folate species.[5][6]
Protocol 2: AICAR Transformylase Activity Assay using 10-CHO-H₂F
This protocol outlines a spectrophotometric assay to measure the activity of AICAR transformylase using 10-CHO-H₂F as the formyl donor. The reaction results in the formation of 5-formamidoimidazole-4-carboxamide ribotide (FAICAR) and 7,8-dihydrofolate (H₂F).
Materials:
-
Purified AICAR Transformylase (ATIC)
-
This compound (synthesized as per Protocol 1)
-
5-Aminoimidazole-4-carboxamide ribotide (AICAR)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl and 5 mM MgCl₂)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and AICAR at a saturating concentration.
-
Add a known amount of purified AICAR transformylase to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of 10-CHO-H₂F.
-
Monitor the increase in absorbance at a wavelength specific for the product, or the decrease in absorbance of the substrate, if distinguishable. Alternatively, the formation of H₂F can be coupled to a DHFR-catalyzed reaction with NADPH, and the decrease in absorbance at 340 nm can be monitored.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance change over time.
-
Plot the initial velocities against the substrate (10-CHO-H₂F) concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay using 10-Formylfolic Acid
This protocol describes a spectrophotometric assay to determine the inhibitory potential of 10-formylfolic acid against DHFR.[14][15]
Materials:
-
Purified DHFR enzyme
-
10-Formylfolic acid
-
Dihydrofolate (DHF) as the substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 M KCl)[15]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of 10-formylfolic acid in the assay buffer.
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, DHFR enzyme, and varying concentrations of 10-formylfolic acid. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 5-10 minutes at a constant temperature (e.g., 25°C).[15]
-
Initiate the reaction by adding DHF and NADPH to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[14]
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.
Visualizations
Caption: Role of 10-CHO-H₂F in the folate pathway.
Caption: Workflow for DHFR inhibition assay.
Conclusion
This compound is a versatile and physiologically relevant tool for probing the intricacies of the folate metabolic pathway. Its distinct interactions with key enzymes such as AICAR transformylase, DHFR, and thymidylate synthase provide researchers with a unique opportunity to elucidate their catalytic mechanisms, substrate specificities, and inhibition profiles. The protocols and data presented herein serve as a foundation for the effective application of 10-CHO-H₂F in both basic research and drug development endeavors targeting the folate pathway.
References
- 1. 10-formyldihydrofolate | 28459-40-7 [chemicalbook.com]
- 2. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Note: Quantification of 10-Formyl-7,8-dihydrofolic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 10-Formyl-7,8-dihydrofolic acid (10-HCO-H2-folate) in biological matrices, such as plasma or serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 10-HCO-H2-folate is a crucial intermediate in one-carbon metabolism, playing a key role in the de novo purine (B94841) biosynthesis pathway.[1] Accurate measurement of this and other folate species is vital for research in nutrition, clinical diagnostics, and drug development, particularly for therapies targeting folate metabolism.[2] The method described herein utilizes a robust sample preparation procedure involving solid-phase extraction (SPE) to isolate the analyte and an isotopically labeled internal standard to ensure accuracy. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Introduction
Folates are a class of water-soluble B vitamins that are essential for a variety of metabolic processes, including the synthesis of nucleotides and amino acids.[3][4] this compound is a partially reduced folate vitamer that acts as a substrate for aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase, an enzyme in the purine synthesis pathway.[5][6][7] The quantification of individual folate species is analytically challenging due to their low concentrations in biological samples, structural similarity, and inherent instability.[8] Specifically, 10-HCO-H2-folate is more susceptible to oxidation compared to its fully oxidized form, 10-formylfolic acid.[1]
LC-MS/MS has emerged as the preferred method for folate analysis due to its high sensitivity, specificity, and ability to simultaneously measure multiple folate forms.[3][8][9] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals to reliably quantify 10-HCO-H2-folate.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and stabilization, followed by protein precipitation and solid-phase extraction. The purified extract is then analyzed by LC-MS/MS, and the resulting data is processed for quantification.
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: this compound, ¹³C₅-labeled Folic Acid (or other suitable labeled folate) as internal standard (IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima grade).
-
Reagents: Ascorbic acid, Ammonium formate.
-
SPE Plate: Reversed-phase SPE plate (e.g., SOLA 10 mg/2mL 96-well plate).[2]
-
Biological Matrix: Vitamin-depleted serum/plasma for calibration standards and quality controls.
Standard and Solution Preparation
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the labeled internal standard in a suitable buffer containing an antioxidant.
-
Working IS Solution: Dilute the IS stock solution to 1000 ng/mL in water.
-
SPE Sample Buffer: Prepare a solution of 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, with the pH adjusted to 3.2.[4]
-
Reconstitution Solution: 9:1 (v/v) Water:Methanol.[4]
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound into vitamin-depleted serum. The typical range can be from 0.05 ng/mL to 500 ng/mL.
Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is adapted from methods for other folates in serum.[2][4]
-
Thaw serum/plasma samples on ice under dim light to minimize degradation.
-
To 200 µL of serum sample in a microcentrifuge tube, add 20 µL of the working IS solution (1000 ng/mL) and vortex briefly.
-
Add 400 µL of SPE Sample Buffer, followed by 200 µL of water. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet precipitated proteins.
-
Condition SPE Plate: Condition the wells of the SPE plate sequentially with 2 mL of Acetonitrile, 2 mL of Methanol, and 2 mL of SPE Sample Buffer. Allow each solvent to pass through completely.[2]
-
Load Sample: Load the supernatant from step 4 onto the conditioned SPE plate and allow it to pass through under gravity.
-
Wash: Wash the SPE plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[4]
-
Elute: Elute the folates using an appropriate elution solvent (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid solution) under positive pressure.[4]
-
Dry and Reconstitute: Dry the eluate under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 200 µL of Reconstitution Solution.[2][4]
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | A linear gradient starting with high aqueous phase (e.g., 95% A) and ramping to high organic phase (e.g., 95% B) over several minutes to elute the analytes. Re-equilibrate column between injections. |
| Injection Volume | 5 - 10 µL[4][10] |
| Column Temp. | 30 °C[4] |
| Autosampler Temp. | 4 °C[4] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 472.2 m/z for [M+H]⁺ (Calculated for C₂₀H₂₁N₇O₇, Molar Mass: 471.4 g/mol )[1][11] |
| Product Ions (Q3) | Product ions would correspond to characteristic fragments, such as the loss of the glutamate (B1630785) group (~147 amu). Specific transitions must be optimized by infusing the pure standard. |
| Collision Energy (CE) | To be optimized for each MRM transition. |
| Source Parameters | Optimize for specific instrument (e.g., IonSpray Voltage: 5500 V, Temperature: 550 °C).[10] |
Signaling and Metabolic Pathway
This compound is a key one-carbon donor in the de novo purine biosynthesis pathway, which is essential for producing the building blocks of DNA and RNA.
Caption: Simplified role of 10-Formyl-7,8-dihydrofolate in purine synthesis.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published in a consolidated format, the table below summarizes typical performance characteristics for LC-MS/MS assays of various folate species, which can be used as a benchmark for method validation.
| Parameter | Typical Performance for Folate Assays | Reference(s) |
| Linearity (R²) | > 0.99 | [4][12] |
| Lower Limit of Quant. (LLOQ) | 0.07 - 0.52 nmol/L (for various folates) | [9][13] |
| Lower Limit of Detect. (LLOD) | < 0.3 nmol/L; as low as 250 fg on-column for derivatized folates | [12][14] |
| Intra-run Precision (%CV) | < 10% | [9] |
| Inter-run Precision (%CV) | < 15% | [9] |
| Recovery | 85% - 115% | [9][14][15] |
| Matrix Effect | Generally compensated by a stable isotope-labeled internal standard. | [15] |
Conclusion
The LC-MS/MS method outlined provides a robust framework for the quantitative analysis of this compound in biological matrices. Careful attention to sample handling, particularly the use of antioxidants and protection from light, is critical to prevent the degradation of this labile analyte. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard for quantification ensures the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers requiring precise measurement of this important folate vitamer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bevital.no [bevital.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 10-Formyl-7,8-dihydrofolic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) is a folate derivative that plays a role in one-carbon metabolism. Folates are essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation. Due to their importance in these fundamental cellular processes, enzymes in the folate pathway are key targets for cancer chemotherapy. Antifolate drugs are designed to inhibit these enzymes, thereby disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells.[1][2]
Initial studies have demonstrated that 10-CHO-DHF is bioactive in human leukemia (CCRF-CEM) cells.[3][4] It can support the growth of these cells in a folate-depleted environment, even in the presence of the dihydrofolate reductase (DHFR) inhibitor methotrexate.[3][4] This suggests that 10-CHO-DHF can be utilized by cells to bypass the DHFR-catalyzed step in the folate pathway. Furthermore, 10-CHO-DHF has been identified as a substrate for aminoimidazole carboxamide ribotide (AICAR) transformylase, a key enzyme in the de novo purine (B94841) biosynthesis pathway.[3][5][6]
These findings indicate that 10-CHO-DHF may have a significant impact on cell proliferation and survival, particularly in the context of cancer and antifolate therapy. The following protocols provide detailed methods for assessing the bioactivity of 10-CHO-DHF in a cell-based setting, focusing on its effects on cell viability and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine the Effect of 10-CHO-DHF on Cancer Cell Proliferation
This protocol is designed to assess the effect of 10-CHO-DHF on the proliferation and viability of cancer cells. A common method for this is the MTT or WST-1 assay, which measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., CCRF-CEM for leukemia, HepG2 for liver cancer, or a relevant cell line for the research focus)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Folate-depleted cell culture medium
-
This compound (10-CHO-DHF)
-
Methotrexate (MTX) or other relevant antifolate drug
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or acidic isopropanol (B130326) for MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the complete medium.
-
Wash the cells once with PBS.
-
Add 100 µL of folate-depleted medium to each well.
-
Prepare serial dilutions of 10-CHO-DHF and the antifolate drug (e.g., MTX) in folate-depleted medium.
-
Add the treatment solutions to the wells. Include the following controls:
-
Vehicle control (folate-depleted medium only)
-
10-CHO-DHF alone at various concentrations
-
Antifolate drug alone at various concentrations
-
Combinations of the antifolate drug and various concentrations of 10-CHO-DHF
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT/WST-1 Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate for another 4 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of 10-CHO-DHF or the antifolate drug to generate dose-response curves.
-
Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for the antifolate drug in the presence and absence of 10-CHO-DHF.
Expected Results:
-
10-CHO-DHF alone may support the growth of cells in folate-depleted medium.
-
The antifolate drug is expected to decrease cell viability in a dose-dependent manner.
-
The addition of 10-CHO-DHF may rescue the cells from the cytotoxic effects of the antifolate drug, leading to an increase in the IC50 value of the drug.
Caption: Workflow for assessing the effect of 10-CHO-DHF on cell viability.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis (programmed cell death) in cancer cells following treatment with 10-CHO-DHF and/or an antifolate drug. Annexin V staining is a common method for detecting early apoptosis.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Folate-depleted cell culture medium
-
This compound (10-CHO-DHF)
-
Antifolate drug (e.g., Methotrexate)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of 10-CHO-DHF and/or the antifolate drug in folate-depleted medium for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Expected Results:
-
The antifolate drug is expected to induce apoptosis, leading to an increase in the percentage of Annexin V-positive cells.
-
10-CHO-DHF may protect cells from antifolate-induced apoptosis, resulting in a lower percentage of apoptotic cells compared to treatment with the antifolate drug alone.
Caption: Simplified signaling pathway of folate metabolism and the site of action for antifolates and 10-CHO-DHF.
Data Presentation
All quantitative data from the cell viability and apoptosis assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of 10-CHO-DHF on the Cytotoxicity of an Antifolate Drug
| Treatment Group | Concentration of Antifolate (µM) | Concentration of 10-CHO-DHF (µM) | % Cell Viability (Mean ± SD) | IC50 of Antifolate (µM) |
| Control | 0 | 0 | 100 ± 5.2 | - |
| Antifolate alone | 0.1 | 0 | 85 ± 4.1 | X |
| 1 | 0 | 52 ± 6.3 | ||
| 10 | 0 | 15 ± 3.8 | ||
| Antifolate + 10-CHO-DHF | 0.1 | 1 | 95 ± 3.9 | Y |
| 1 | 1 | 75 ± 5.5 | ||
| 10 | 1 | 40 ± 4.7 | ||
| Antifolate + 10-CHO-DHF | 0.1 | 10 | 98 ± 2.8 | Z |
| 1 | 10 | 88 ± 4.2 | ||
| 10 | 10 | 65 ± 5.1 |
Table 2: Effect of 10-CHO-DHF on Antifolate-Induced Apoptosis
| Treatment Group | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| Antifolate (IC50 conc.) | 45 ± 4.5 | 35 ± 3.2 | 20 ± 2.8 |
| 10-CHO-DHF (10 µM) | 94 ± 2.5 | 4 ± 0.6 | 2 ± 0.4 |
| Antifolate + 10-CHO-DHF (10 µM) | 75 ± 3.8 | 15 ± 2.1 | 10 ± 1.5 |
References
- 1. Frontiers | Targeting energy, nucleotide, and DNA synthesis in cancer [frontiersin.org]
- 2. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Nutrition and Metabolism—research Communication 10-formyl-dihydrofolic Acid Is Bioactive in Human Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 5. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro DHFR Inhibition Assay Using 10-Formyl-7,8-dihydrofolic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for therapeutic intervention in cancer and infectious diseases. While DHF is the canonical substrate for DHFR, studies have shown that 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) also serves as a substrate for the enzyme, being converted to 10-formyl-tetrahydrofolate (10-CHO-THF).[1][2] The utilization of 10-CHO-DHF by DHFR is a key step in folate homeostasis.[1][2] For instance, in Escherichia coli, DHFR utilizes 10-CHO-DHF about one-third as efficiently as it utilizes DHF.[1][2]
This application note provides a detailed protocol for an in vitro spectrophotometric assay to screen for and characterize inhibitors of DHFR using 10-CHO-DHF as the substrate. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[3][4][5]
Signaling Pathway
The following diagram illustrates the catalytic role of DHFR in the reduction of this compound and the point of action for potential inhibitors.
Caption: DHFR pathway with 10-CHO-DHF as substrate.
Data Presentation
The inhibitory activity of test compounds against DHFR using 10-CHO-DHF as a substrate can be quantified and summarized. The following table provides a template for presenting such data, including IC₅₀ values and kinetic parameters. Researchers should determine these values experimentally.
| Compound ID | Inhibitor Concentration (µM) | % Inhibition | IC₅₀ (µM) | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) |
| Control | 0 | 0 | N/A | [Value] | [Value] | N/A |
| Test Cmpd 1 | [Concentration 1] | [Value] | [Value] | N/A | N/A | [Value] |
| [Concentration 2] | [Value] | |||||
| [Concentration 3] | [Value] | |||||
| Test Cmpd 2 | [Concentration 1] | [Value] | [Value] | N/A | N/A | [Value] |
| [Concentration 2] | [Value] | |||||
| [Concentration 3] | [Value] | |||||
| Reference | [Concentration 1] | [Value] | [Value] | N/A | N/A | [Value] |
| (e.g., MTX) | [Concentration 2] | [Value] | ||||
| [Concentration 3] | [Value] |
Experimental Protocol
This protocol details the in vitro spectrophotometric assay for determining DHFR inhibition using this compound as the substrate.
Materials and Reagents
-
Purified DHFR enzyme (human or other species)
-
This compound (10-CHO-DHF)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)[6]
-
Test inhibitor compounds
-
Reference inhibitor (e.g., Methotrexate, MTX)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C[4]
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates[3]
-
Microplate reader capable of kinetic measurements at 340 nm[3]
-
Ultrapure water
Reagent Preparation
-
Assay Buffer (1x): Prepare a solution of 50 mM potassium phosphate in ultrapure water and adjust the pH to 7.5 at 25°C.
-
DHFR Enzyme Stock Solution: Reconstitute lyophilized DHFR in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold Assay Buffer to the desired working concentration (e.g., 20 nM).
-
10-CHO-DHF Substrate Stock Solution (10 mM): Due to limited stability, prepare fresh immediately before use.[6] Dissolve 10-CHO-DHF in Assay Buffer. Gentle sonication may be required. Protect from light.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in Assay Buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment and keep on ice, protected from light.[7]
-
Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and reference inhibitor in 100% DMSO.[3] Prepare serial dilutions of the stock solutions in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
Assay Procedure (96-well plate format)
-
Assay Plate Setup: Prepare the following reactions in a 96-well UV-transparent microplate. It is recommended to perform all measurements in triplicate.
-
Blank (No Enzyme): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR Substrate Mix (10-CHO-DHF and NADPH).
-
Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.
-
Positive Control: 88 µL Assay Buffer + 2 µL Reference Inhibitor + 10 µL DHFR enzyme.
-
Test Wells: 88 µL Assay Buffer + 2 µL of each inhibitor dilution + 10 µL DHFR enzyme.
-
-
Pre-incubation: Add the Assay Buffer, inhibitor (or DMSO), and DHFR enzyme to the appropriate wells. Mix gently and incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Prepare a "DHFR Substrate Mix" containing the final desired concentrations of 10-CHO-DHF and NADPH in Assay Buffer. To start the reaction, add 10 µL of the DHFR Substrate Mix to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements of the absorbance at 340 nm.[3] Record the absorbance every 15-30 seconds for a total of 5-10 minutes.[8] Ensure the reaction rate is linear during this period.
Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (rate of NADPH consumption) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA340/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Enzyme Activity | - Inactive enzyme- Incorrect buffer pH- Degraded NADPH or 10-CHO-DHF | - Use a fresh aliquot of DHFR enzyme.- Verify the pH of the Assay Buffer.- Prepare fresh NADPH and 10-CHO-DHF solutions for each experiment. |
| High Background Signal | - Non-enzymatic oxidation of NADPH- Contamination of reagents | - Run a "no enzyme" control for background subtraction.[3]- Use high-purity reagents and ultrapure water. |
| Precipitation of Inhibitor | - Poor solubility of the test compound in the aqueous assay buffer | - Ensure the final DMSO concentration is low (<1%).[3]- If precipitation persists, consider using a different solvent for the stock solution or adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer at a low concentration (e.g., 0.01%). Test the effect of the detergent on enzyme activity. |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Use a lower concentration of the enzyme or a higher concentration of the substrate.- Ensure the assay is performed within the linear range of the enzyme concentration and time. |
| Inconsistent IC₅₀ values | - Inconsistent enzyme concentration- pH fluctuations in the assay buffer | - Use a consistent concentration of DHFR in all assays as the IC₅₀ value can be dependent on it.[3]- Ensure the assay buffer pH is stable and consistent across experiments.[3] |
References
- 1. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring 10-Formyl-7,8-dihydrofolic Acid Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate metabolism is a critical pathway for cellular proliferation, providing essential one-carbon units for the synthesis of nucleotides and amino acids. Cancer cells, with their high proliferation rates, often exhibit an increased demand for folates. This dependency has made the folate pathway a key target for cancer chemotherapy. 10-Formyl-7,8-dihydrofolic acid is a bioactive, partially reduced folate derivative that plays a role in de novo purine (B94841) biosynthesis. Unlike its oxidized and more stable counterpart, 10-formylfolic acid, which is not readily transported into mammalian cells, this compound has been shown to support the growth of human leukemia cells (CCRF-CEM) in folate-depleted conditions.[1][2] Understanding the mechanisms and kinetics of this compound uptake in cancer cells is crucial for the development of novel therapeutic strategies that target folate metabolism.
These application notes provide detailed protocols for measuring the uptake of this compound in cancer cell lines, methodologies for data analysis, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
| Feature | Description | Cancer Cell Line Examples | References |
| Bioactivity | Supports cell growth in folate-depleted media containing methotrexate. | CCRF-CEM (Human Leukemia) | [1] |
| Primary Transport Mechanisms | - Proton-Coupled Folate Transporter (PCFT; SLC46A1): Functions optimally at acidic pH (characteristic of some tumor microenvironments).- Folate Receptor Alpha (FRα): High-affinity receptor that mediates endocytosis at neutral pH. | PCFT is expressed in various cancers. FRα is overexpressed in many epithelial cancers (e.g., ovarian, lung, breast). | [3][4] |
| Uptake Characteristics | Transport is temperature-dependent. | General characteristic for carrier-mediated transport. | [3] |
Signaling Pathways and Transport Mechanisms
The uptake of folates, including this compound, into cancer cells is primarily mediated by two distinct transport systems: the Proton-Coupled Folate Transporter (PCFT) and Folate Receptor alpha (FRα).
-
Proton-Coupled Folate Transporter (PCFT): This transporter is a symporter that couples the influx of folates with the influx of protons down an electrochemical gradient. Its activity is optimal in acidic environments, which is a hallmark of many solid tumors. This pH-dependent activity makes PCFT an attractive target for selective drug delivery to cancer cells.
-
Folate Receptor Alpha (FRα): FRα is a high-affinity receptor that binds folates and is internalized via endocytosis. The folate is then released from the receptor within the acidic environment of the endosome. FRα is often overexpressed in a variety of cancers, while its expression in normal tissues is limited, making it another prime target for cancer therapeutics.
Once inside the cell, this compound can be metabolized to tetrahydrofolate derivatives, which then participate in various one-carbon transfer reactions essential for the synthesis of purines and thymidylate.
Experimental Protocols
The following protocols are adapted from general methods for measuring folate analog uptake and should be optimized for the specific cancer cell line and experimental conditions.
Protocol 1: Radiolabeled Uptake Assay
This protocol utilizes radiolabeled [³H]-10-formyl-7,8-dihydrofolic acid to quantify uptake.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Folate-free cell culture medium
-
[³H]-10-formyl-7,8-dihydrofolic acid
-
Unlabeled this compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH adjusted as needed)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Folate Depletion (Recommended): 24 hours prior to the assay, replace the complete medium with folate-free medium. This can upregulate the expression of folate transporters.
-
Preparation of Assay Solutions: Prepare a stock solution of [³H]-10-formyl-7,8-dihydrofolic acid and a series of dilutions of unlabeled this compound in the assay buffer. For kinetic studies, prepare various concentrations of the radiolabeled compound.
-
Uptake Assay:
-
Wash the cell monolayer twice with warm assay buffer.
-
Add the assay solutions to the wells. For competition assays, use a fixed concentration of the radiolabeled compound with varying concentrations of the unlabeled compound.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
Aspirate the assay solution.
-
Immediately wash the cells three times with ice-cold PBS to stop the uptake process.
-
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the remaining lysate for normalization (e.g., using a BCA assay).
-
Data Analysis:
-
Calculate the uptake rate as pmol of [³H]-10-formyl-7,8-dihydrofolic acid per mg of protein per minute.
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol 2: Fluorescence-Based Uptake Assay
This protocol utilizes a fluorescently labeled analog of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Folate-free cell culture medium
-
Fluorescently labeled this compound
-
Assay buffer
-
Ice-cold PBS
-
Cell lysis buffer
-
Black, clear-bottom multi-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Folate Depletion: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Assay Solutions: Prepare solutions of the fluorescently labeled compound in assay buffer at various concentrations.
-
Uptake Assay:
-
Wash cells with warm assay buffer.
-
Add the assay solutions to the wells.
-
Incubate at 37°C for the desired time points.
-
-
Termination of Uptake: Aspirate the assay solution and wash the cells three times with ice-cold PBS.
-
Quantification (Microplate Reader):
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Measure the fluorescence intensity of the lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Normalize the fluorescence intensity to the protein concentration.
-
-
Quantification (Fluorescence Microscopy - Qualitative/Semi-quantitative):
-
After washing, fix the cells (e.g., with 4% paraformaldehyde).
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Experimental Workflow
The following diagram outlines a general workflow for measuring this compound uptake in cancer cell lines.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Formyl-7,8-dihydrofolic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Formyl-7,8-dihydrofolic acid. Our aim is to help you improve your reaction yield and purity through detailed experimental protocols, data-driven insights, and clear visualizations of key processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the controlled oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate).[1][2] This can be achieved through controlled air oxidation or, more efficiently, through iron-catalyzed oxidation.[3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors, including suboptimal pH, incorrect temperature, degradation of the starting material or product, and inefficient purification. Tetrahydrofolate derivatives are particularly sensitive to oxidation and extreme pH values, which can lead to the decomposition of the pteridine (B1203161) ring system.[4]
Q3: What are the critical parameters to control during the synthesis?
A3: The most critical parameters to control are pH, temperature, and the concentration of the starting material and any catalysts. Maintaining an inert atmosphere (e.g., with nitrogen or argon) is also crucial to prevent unwanted side reactions and degradation of the sensitive folate compounds.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored spectrophotometrically. The oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid to this compound can be followed by measuring the decrease in absorbance at a specific wavelength after acidification of reaction aliquots.[3] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the reactant, product, and any byproducts.
Q5: What are potential side products in this synthesis?
A5: While the iron-catalyzed oxidation of 10-HCO-H4folate is reported to proceed without substantial side reactions, improper reaction conditions can lead to the formation of other oxidized folate species or degradation products.[3] One potential byproduct is 10-formylfolic acid, the fully oxidized form.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal pH: The rate of iron-catalyzed oxidation is highly dependent on pH.[5] | Maintain the reaction pH in the optimal range. While specific quantitative data for this exact reaction is limited in the provided search results, for Fenton-like reactions, a slightly acidic pH is often optimal. It is recommended to perform small-scale experiments to determine the optimal pH for your specific conditions. |
| Incorrect Temperature: Reaction kinetics are temperature-dependent. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to degradation of the product and starting material.[4] | Optimize the reaction temperature by running small-scale trials at various temperatures (e.g., room temperature, 37°C, 50°C) and analyzing the yield. | |
| Degradation of Starting Material or Product: Tetrahydrofolate derivatives are sensitive to oxidation by atmospheric oxygen and can degrade under harsh pH conditions.[4] | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis. Use high-purity, degassed solvents. | |
| Inefficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture. | |
| Product Impurity | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. | Increase the reaction time or slightly increase the temperature. Monitor the reaction progress using HPLC or spectrophotometry to determine the optimal reaction time. |
| Formation of Side Products: Unwanted side reactions may occur due to improper reaction conditions. | Optimize the reaction conditions (pH, temperature, catalyst concentration) to favor the formation of the desired product. Use a specific catalyst, such as an iron salt, to direct the reaction. | |
| Inefficient Purification: The purification method may not be adequate to separate the product from impurities. | Utilize a robust purification method such as preparative HPLC with a suitable stationary phase (e.g., C18) and an optimized mobile phase. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of starting materials, solvents, and catalysts can affect the reaction outcome. | Use high-purity reagents from a reliable source. Ensure solvents are properly dried and degassed. |
| Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different results. | Standardize the experimental protocol, including the order of reagent addition, stirring speed, and temperature control. |
Experimental Protocols
Synthesis of this compound by Iron-Catalyzed Oxidation
This protocol is based on the principle of iron-catalyzed oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid.
Materials:
-
10-formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate)
-
Iron(III) chloride (FeCl₃) or another suitable iron salt
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH optimized between 6.0-7.0)
-
Nitrogen or Argon gas
-
HPLC-grade water and solvents for purification
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve a known concentration of 10-formyl-5,6,7,8-tetrahydrofolic acid in the phosphate buffer.
-
Inert Atmosphere: Purge the solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiation of Reaction: Add a catalytic amount of the iron salt solution to the reaction mixture. The optimal concentration of the iron catalyst should be determined empirically, starting with a low concentration (e.g., 0.1-1 mol%).
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or spectrophotometry.
-
Reaction Quenching: Once the reaction has reached completion (as determined by the disappearance of the starting material), the reaction can be stopped by the addition of a chelating agent like EDTA to sequester the iron catalyst.
-
Purification: Purify the crude product using preparative HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is a suitable choice for separating folate derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous buffer should be optimized for the best separation and stability of the compound.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 333 nm at pH 7.4) is recommended.[1]
Procedure:
-
Sample Preparation: Filter the reaction mixture to remove any particulate matter before injecting it into the HPLC system.
-
Injection and Elution: Inject the sample onto the column and run the gradient elution program.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron compounds catalyze the oxidation of 10-formyl-5,6,7,8 tetrahydrofolic acid to 10-formyl-7,8 dihydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pH effects on iron-catalyzed oxidation using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 10-Formyl-7,8-dihydrofolic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Formyl-7,8-dihydrofolic acid. The information provided addresses common stability issues encountered in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: The loss of activity is likely due to the inherent instability of this compound in aqueous solutions. Several factors can contribute to its degradation:
-
pH: Dihydrofolates, including this compound, are known to be unstable in acidic conditions.
-
Oxidation: As an intermediate in the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid, this compound is susceptible to further oxidation, which can lead to the formation of the more stable 10-formylfolic acid or other degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light Exposure: Folate derivatives are often sensitive to light, which can promote degradation.
Q2: What are the primary degradation products of this compound in aqueous solutions?
A2: While specific degradation pathways for this compound are not extensively documented, based on the degradation of other folates, the likely degradation products include:
-
10-Formylfolic acid: Through oxidation of the dihydropterin ring.
-
p-Aminobenzoyl-L-glutamic acid (pABG) and a pterin (B48896) fragment: Resulting from the cleavage of the C9-N10 bond.
Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?
A3: To enhance the stability of your solutions, consider the following best practices:
-
Use Freshly Prepared Solutions: The most reliable approach is to prepare the solution immediately before use.
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8).
-
Low Temperature Storage: For short-term storage, keep solutions on ice and protected from light. For longer-term storage (up to 3 days), store at -70°C.[1]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, to the buffer can help to mitigate oxidative degradation.
-
Degassed Solvents: Using deoxygenated buffers can help reduce the rate of oxidation.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are a strong indicator of compound instability. If the concentration of active this compound is decreasing during your experiment, it will lead to variability in the observed biological effects. To troubleshoot this:
-
Confirm Compound Integrity: If possible, analyze the concentration and purity of your stock solution and working solutions over time using an analytical technique like HPLC.
-
Minimize Incubation Times: Reduce the time the compound is in aqueous solution at ambient or elevated temperatures.
-
Include Proper Controls: Use a freshly prepared solution as a positive control in each experiment to compare against any stored solutions.
Quantitative Data on Folate Stability
Direct quantitative data on the degradation kinetics of this compound is limited in the scientific literature. However, data for the closely related and more stable compound, 10-formylfolic acid , can provide some insight into the influence of pH and temperature. It is important to note that This compound is expected to be significantly less stable than 10-formylfolic acid under similar conditions.
Table 1: Thermal Degradation Rate Constants (k) for 10-Formylfolic Acid in Aqueous Solution
| Temperature (°C) | pH 3 (min⁻¹) | pH 5 (min⁻¹) | pH 7 (min⁻¹) |
| 80 | 1.8 x 10⁻³ | - | - |
| 100 | 4.0 x 10⁻⁵ | - | - |
Data extrapolated from studies on 10-formylfolic acid and should be used as a relative guide only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deoxygenated, sterile phosphate (B84403) buffer (0.1 M, pH 7.4) containing 0.1% (w/v) ascorbic acid
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
For aqueous experiments, perform a serial dilution of the DMSO stock solution into the deoxygenated phosphate buffer containing ascorbic acid to the desired final concentration immediately before use.
-
Keep the aqueous solution on ice and protected from light at all times.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general HPLC method to assess the stability of this compound in aqueous solutions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium phosphate buffer, pH 6.8.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 333 nm (λmax for this compound at pH 7.4).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a fresh standard solution of this compound of a known concentration in the stability buffer.
-
Inject the standard solution to determine the initial retention time and peak area.
-
Incubate the test solutions under the desired conditions (e.g., different temperatures, pH values, or time points).
-
At each time point, take an aliquot of the test solution and immediately inject it into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
References
Technical Support Center: Optimizing 10-Formyl-7,8-dihydrofolic Acid Concentration in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) concentration in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of 10-CHO-DHF in cell assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Unexpected Cytotoxicity | The concentration of 10-CHO-DHF is too high. The cell line is particularly sensitive to perturbations in the one-carbon metabolism pathway. Solvent (e.g., DMSO) concentration is toxic to the cells. | Perform a dose-response experiment starting from a low nanomolar range to determine the non-toxic concentration range for your specific cell line.[1][2] Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%).[2] |
| No Observable Effect or Low Potency | The concentration of 10-CHO-DHF is too low. The compound has degraded due to improper storage or handling. The cell culture medium contains high levels of competing folates.[1] | Increase the concentration of 10-CHO-DHF. Prepare fresh stock solutions and store them properly at -80°C, protected from light and repeated freeze-thaw cycles.[2] Consider using a folate-depleted medium to enhance the cellular response.[1][3] |
| Precipitate Forms in Culture Medium | The solubility of 10-CHO-DHF in the medium has been exceeded. The pH of the medium is not optimal for solubility. | Prepare a fresh, concentrated stock solution in a suitable solvent like a mild alkaline solution or DMSO before diluting it in the culture medium.[1][4] Ensure the stock solution is added to the medium slowly with gentle mixing to allow for proper equilibration.[4] |
| Inconsistent or Non-Reproducible Results | Inconsistent preparation of the 10-CHO-DHF stock solution. Variation in cell seeding density. Degradation of the compound during the experiment. | Prepare a large batch of the stock solution, aliquot it, and store it properly to ensure consistency.[1] Standardize cell seeding protocols. Minimize the exposure of the compound to light and ensure pH stability of the medium throughout the experiment.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
A1: this compound is a bioactive folate that can serve as a substrate for enzymes in the one-carbon metabolism pathway, such as aminoimidazolecarboxamide ribotide (AICAR) transformylase, which is involved in de novo purine (B94841) synthesis.[5][6][7] It is the reduced, and often more bioactive, form of 10-formylfolic acid.[3][6] In some contexts, its precursor, 10-formylfolic acid, can act as a potent inhibitor of dihydrofolate reductase (DHFR).[8][9][10]
Q2: How should I prepare a stock solution of this compound?
A2: Due to limited aqueous solubility, it is recommended to prepare a concentrated stock solution in a suitable solvent. High-purity DMSO or a mild alkaline solution (e.g., sterile 0.1 M NaHCO₃) are common choices.[1][4] To prepare the stock solution, dissolve the compound in the chosen solvent, gently vortex, and if necessary, use brief sonication.[2] The stock solution should then be sterile-filtered.[1]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C, protected from light in an amber vial, preferably under an inert atmosphere.[4][11] Stock solutions should be prepared fresh, but if storage is necessary, aliquots should be stored at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: Why am I not seeing an effect with 10-Formylfolic acid, the precursor to 10-CHO-DHF?
A4: 10-Formylfolic acid may require metabolic activation to its more bioactive form, 10-CHO-DHF.[1] This conversion can be cell-type dependent, and some mammalian cells may have a limited capacity for this conversion.[2][6] For direct effects, using 10-CHO-DHF may be more appropriate. In some cases, particularly in vivo, metabolism by enteric bacteria may be required for the conversion.[3][6]
Q5: What is a typical concentration range to start with for my cell assays?
A5: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a wide range of concentrations, for example, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM), to identify the effective and non-toxic range.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration range of 10-CHO-DHF that affects cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium (or folate-depleted medium)
-
This compound
-
DMSO or other suitable solvent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Compound Preparation: Prepare a concentrated stock solution of 10-CHO-DHF in a suitable solvent. Perform serial dilutions of the stock solution in the culture medium to create a range of treatment concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of 10-CHO-DHF. Include a vehicle control (medium with the same concentration of solvent as the highest 10-CHO-DHF concentration) and a no-treatment control.[12]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[1]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.[12]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the 10-CHO-DHF concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro DHFR Enzyme Inhibition Assay
This protocol is for assessing the inhibitory effect of 10-CHO-DHF's precursor, 10-formylfolic acid, on Dihydrofolate Reductase (DHFR) activity.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
10-Formylfolic acid
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and 10-formylfolic acid in the assay buffer.
-
Assay Setup: In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture containing the assay buffer, DHFR enzyme, and NADPH.[3]
-
Inhibitor Addition: Add varying concentrations of 10-formylfolic acid to the reaction mixture. Include a control with no inhibitor.[3]
-
Reaction Initiation: Start the reaction by adding DHF to the mixture.[3]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 or Ki value.[8]
-
Visualizations
Caption: Workflow for optimizing 10-CHO-DHF concentration using a cell-based assay.
Caption: Simplified overview of 10-CHO-DHF's role in one-carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of 10-formyldihydrofolate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 10-Formyl-7,8-dihydrofolic Acid
Welcome to the technical support center for the HPLC analysis of 10-Formyl-7,8-dihydrofolic acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, from sample preparation to data interpretation.
Sample Preparation and Stability
Question 1: My this compound standard/sample is degrading. What are the common causes and how can I prevent it?
Answer: this compound is susceptible to degradation, particularly through oxidation and pH-mediated hydrolysis. Common causes of degradation include:
-
Oxidation: Exposure to air and certain metal ions can lead to oxidation. The precursor, 10-formyl-5,6,7,8-tetrahydrofolic acid, is known to be oxidized to this compound, and further oxidation to 10-formylfolic acid can occur.
-
pH Instability: Folates are generally unstable in acidic conditions. Exposure to strong acids can lead to the cleavage of the C9-N10 bond.
-
Light Exposure: Like many folate derivatives, this compound can be sensitive to light.
-
Elevated Temperature: Higher temperatures can accelerate degradation reactions.
Troubleshooting Steps:
-
Work under inert atmosphere: When preparing samples, especially from biological matrices, purging with an inert gas like nitrogen or argon can minimize oxidation.
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) into your sample and standard preparation buffers.
-
Control pH: Maintain a neutral to slightly alkaline pH (around 7.0-7.5) during sample preparation and storage.
-
Protect from Light: Use amber vials or cover your sample containers with aluminum foil to prevent photodegradation.
-
Maintain Low Temperatures: Prepare and store samples on ice or at refrigerated temperatures (2-8 °C) and avoid repeated freeze-thaw cycles.
Question 2: I am observing significant matrix effects from my biological samples (e.g., plasma, tissue homogenates). How can I minimize these interferences?
Answer: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or co-eluting peaks in UV detection, are a common challenge with biological samples.
Troubleshooting Workflow for Minimizing Matrix Effects:
Caption: Workflow for selecting an appropriate sample preparation technique to minimize matrix effects.
Detailed Troubleshooting Steps:
-
Protein Precipitation: This is often the first step for plasma or serum samples. While simple, it may not remove all interfering substances. Using cold acetonitrile (B52724) or methanol (B129727) is a common practice.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase. The choice of solvent is critical and may require optimization.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up. Reversed-phase (C18), ion-exchange, or mixed-mode SPE cartridges can be used to effectively remove interfering components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Chromatographic Separation
Question 3: I am seeing co-elution of my target peak with other components. What are the likely interfering compounds and how can I improve separation?
Answer: Co-elution can occur with structurally similar folate derivatives or degradation products. Potential co-eluting species include:
-
10-Formyl-5,6,7,8-tetrahydrofolic acid: The reduced precursor.
-
10-Formylfolic acid: The oxidized form.
-
5,10-Methenyltetrahydrofolic acid: Can be formed from 10-formyltetrahydrofolic acid under acidic conditions.
-
Other folate vitamers: Depending on the complexity of the sample matrix.
Logical Relationship for Troubleshooting Co-elution:
Caption: A logical workflow for addressing co-elution issues in HPLC analysis.
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Organic Solvent: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
pH: Adjust the pH of the aqueous buffer. Since folates are ionizable, small changes in pH can significantly impact retention and selectivity.
-
-
Gradient Optimization: If using a gradient, try a shallower gradient slope around the elution time of your analyte to improve the resolution between closely eluting peaks.
-
Column Selection:
-
Consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase).
-
A longer column or a column with smaller particles can provide higher efficiency and better resolution.
-
Question 4: My peak for this compound is showing tailing or broadening. What are the possible causes and solutions?
Answer: Peak tailing or broadening can compromise resolution and quantification. Common causes include:
-
Secondary Interactions: Interactions between the analyte and active sites (e.g., free silanols) on the stationary phase.
-
Column Overload: Injecting too much sample.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase.
Troubleshooting Peak Shape Issues:
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary silanol (B1196071) interactions | - Use a mobile phase with a lower pH (if analyte stability permits).- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a highly end-capped or a base-deactivated column. |
| Column overload | - Dilute the sample or inject a smaller volume. | |
| Peak Broadening | Extra-column volume | - Use shorter, narrower internal diameter tubing. |
| Column contamination/void | - Flush the column with a strong solvent.- If a void is suspected at the column inlet, reversing the column (if permissible by the manufacturer) for a short flush may help.- Replace the column if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Add 600 µL of cold acetonitrile containing 0.1% ascorbic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium phosphate (B84403) buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
Note: This is a general starting method and may require optimization for your specific application and instrumentation.
troubleshooting low bioactivity of 10-Formyl-7,8-dihydrofolic acid in experiments
Welcome to the technical support center for 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (10-CHO-DHF) and what is its primary biological role?
A1: this compound (10-CHO-DHF) is a bioactive derivative of folic acid.[1] Its primary role is as a one-carbon donor in various metabolic pathways, most notably in de novo purine (B94841) synthesis, which is essential for DNA and RNA production. It serves as a substrate for key enzymes such as aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase (DHFR).[1][2]
Q2: What is the difference between this compound and 10-Formylfolic acid?
A2: 10-Formylfolic acid is the fully oxidized and more stable form, while 10-CHO-DHF is the reduced, more bioactive form in mammalian cells.[2][3] In many cell-based assays, 10-formylfolic acid itself shows little to no direct bioactivity and may require metabolic reduction to 10-CHO-DHF to become active.[1][3]
Q3: How should I prepare a stock solution of 10-CHO-DHF?
A3: Due to its limited stability and solubility in aqueous solutions at neutral pH, it is recommended to prepare fresh stock solutions. For derivatives like 10-formylfolic acid, dissolving in a small amount of DMSO or a dilute alkaline solution (e.g., 0.1 M NaOH) before diluting into your experimental buffer or media is a common practice.[4] Always ensure the final solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).[4]
Q4: How should I store 10-CHO-DHF powder and its solutions?
A4: 10-CHO-DHF is sensitive to light, temperature, and oxidation. The solid powder should be stored at -20°C or colder, protected from light.[5] Solutions are generally unstable and should be prepared fresh for each experiment.[5] If a stock solution must be stored, it should be in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air.[4]
Troubleshooting Guide
Issue 1: Low or No Observable Bioactivity in Cell Culture
Possible Cause 1: Compound Degradation
-
Explanation: 10-CHO-DHF is susceptible to oxidation and degradation, especially in solution at neutral pH and when exposed to light and ambient temperatures.[5][6]
-
Troubleshooting Steps:
-
Always prepare solutions fresh before each experiment.
-
Store the solid compound under recommended conditions (-20°C, protected from light).
-
Minimize the exposure of your solutions to light by using amber tubes.
-
Consider using an oxygen-free (degassed) buffer for preparing solutions if high sensitivity is required.[5]
-
Possible Cause 2: Low Cellular Uptake
-
Explanation: The efficiency of cellular uptake can be cell-line dependent and influenced by the expression levels of folate receptors.[7]
-
Troubleshooting Steps:
Possible Cause 3: Competition from Media Components
-
Explanation: Standard cell culture media often contain high concentrations of folic acid, which can compete with 10-CHO-DHF for cellular uptake and enzymatic binding.[3]
-
Troubleshooting Steps:
Issue 2: Precipitation of the Compound in Culture Media
Possible Cause 1: Poor Aqueous Solubility
-
Explanation: Folate derivatives, including 10-CHO-DHF, often have limited solubility in neutral aqueous solutions like cell culture media.[4]
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in a suitable solvent like DMSO or a mild alkaline solution (e.g., 0.1 M NaOH) before diluting it into the media.[4]
-
When diluting the stock solution, add it to the media with gentle vortexing to ensure rapid and even dispersion.
-
Avoid preparing highly concentrated working solutions in aqueous buffers.
-
Possible Cause 2: pH of the Medium
-
Explanation: The solubility of folate derivatives can be pH-dependent.[6]
-
Troubleshooting Steps:
-
Ensure the pH of your culture medium is within the optimal range for both your cells and the compound's stability. While 10-formylfolic acid is relatively stable from pH 2 to 10, dihydrofolate forms can be less stable at low pH.[6]
-
Quantitative Data Summary
| Parameter | Compound | Enzyme/Cell Line | Value | Reference |
| Bioactivity | This compound | CCRF-CEM (human leukemia cells) | Supported growth in folate-depleted medium with methotrexate (B535133), but less potent than 5-formyl-5,6,7,8-tetrahydrofolic acid. | [1] |
| Enzyme Substrate | This compound | Aminoimidazole carboxamide ribotide (AICAR) transformylase | Active substrate.[1] | [1] |
| Enzyme Substrate | This compound | Dihydrofolate reductase (DHFR) | Active substrate.[1] | [1] |
| Solubility | 10-Formylfolic acid | DMSO | ~20 mg/mL | [4] |
| Solubility | 10-Formylfolic acid | 0.1 M NaOH | >50 mg/mL | [4] |
| Solubility | 10-Formylfolic acid | PBS (pH 7.2) | <0.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Assessment of Bioactivity in Leukemia Cell Lines (e.g., CCRF-CEM)
This protocol is adapted from studies demonstrating the bioactivity of 10-CHO-DHF.[1][2]
-
Cell Culture: Culture CCRF-CEM cells in a folate-depleted medium supplemented with the necessary growth factors, but without folic acid.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of 10-CHO-DHF, a positive control (e.g., 5-formyl-5,6,7,8-tetrahydrofolic acid), and a negative control (vehicle) in the folate-depleted medium.
-
Treatment: Add the prepared compounds to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or Resazurin assay.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the dose-response curve for 10-CHO-DHF.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a general protocol to assess the effect of compounds on DHFR activity.
-
Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified DHFR enzyme, and the desired concentration of 10-CHO-DHF (or a known inhibitor like methotrexate as a positive control).[10]
-
Pre-incubation: (Optional) Pre-incubate the mixture for 5-10 minutes at the assay temperature (e.g., 25°C or 37°C) to allow for compound binding to the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding the substrates, dihydrofolic acid (DHF) and NADPH.[10]
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[10]
-
Data Analysis: Calculate the initial reaction rate for each condition. Determine the percentage of inhibition relative to the vehicle control and, if applicable, calculate the IC50 value.[10]
Visualizations
Caption: Simplified signaling pathway of 10-CHO-DHF.
Caption: General experimental workflow for bioactivity assay.
Caption: Troubleshooting flowchart for low bioactivity.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. schircks.ch [schircks.ch]
- 6. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 10-Formyl-7,8-dihydrofolic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (10-CHO-DHF)?
A1: this compound, like its parent compound dihydrofolic acid (FH2), is very poorly soluble in water and neutral aqueous buffers. Its solubility is significantly pH-dependent, increasing in alkaline conditions[1].
Q2: What are the recommended solvents for preparing a stock solution of 10-CHO-DHF?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in either a dilute alkaline solution (e.g., 0.1 M NaOH or ammonium (B1175870) hydroxide) or an organic solvent such as dimethyl sulfoxide (B87167) (DMSO)[1].
Q3: How stable is 10-CHO-DHF in solution?
A3: Dihydrofolate derivatives are known to be unstable in solution, particularly at acidic pH where they are more prone to oxidation[1]. Solutions should be prepared fresh and used immediately if possible. For short-term storage, it is advisable to keep solutions at low temperatures and protected from light. One study has indicated that 10-CHO-DHF in solution is stable for up to 3 days when stored at -70°C.
Q4: Can I sonicate or heat 10-CHO-DHF to aid dissolution?
A4: Yes, for dissolving in DMSO, gentle heating (e.g., 37°C) and sonication can be employed to facilitate the dissolution of the powder. However, prolonged heating should be avoided to prevent degradation. Ultrasonication can also be used to improve the dissolution in aqueous buffers[1].
Q5: My 10-CHO-DHF precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A5: This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit. To mitigate this, add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. Additionally, ensure the final concentration of DMSO in your experimental system is low (typically <1%) to avoid solvent effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Powder will not dissolve in neutral aqueous buffer (e.g., PBS, Tris-HCl at pH 7.4). | 10-CHO-DHF has very low solubility at neutral pH. | Prepare a concentrated stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) or DMSO first. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. |
| Precipitation occurs immediately upon adding DMSO stock to the aqueous buffer. | The concentration of 10-CHO-DHF in the final solution is above its solubility limit in that buffer. | - Use a more dilute stock solution. - Add the stock solution dropwise to the buffer while vigorously stirring. - Consider slightly increasing the pH of the final aqueous buffer if your experiment allows. |
| The solution color changes or the compound loses activity over a short period. | Degradation of 10-CHO-DHF, which is unstable in solution, especially when exposed to light and oxygen. | - Prepare solutions fresh before each experiment. - Use oxygen-free (degassed) water for preparing buffers. - Store stock solutions in small aliquots at -70°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Variability in the concentration of dissolved 10-CHO-DHF due to incomplete dissolution or degradation. | - Ensure the compound is fully dissolved in the stock solution before making dilutions. - Always prepare fresh working solutions from a frozen stock. - Maintain a consistent pH and temperature for your experiments. |
Data Presentation
Qualitative Solubility of Folate Derivatives
The following table provides a qualitative summary of the solubility of folate derivatives, which is expected to be similar for 10-CHO-DHF, in common laboratory solvents.
| Solvent | Solubility | Notes |
| Water (neutral pH) | Very Insoluble | Solubility increases with pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Insoluble | |
| Tris-HCl (pH 7.4) | Very Insoluble | |
| Dilute Alkaline Solutions (e.g., 0.1 M NaOH, NH4OH) | More Soluble | A common method for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Gentle heating and sonication may be required. |
| Methanol | Slightly Soluble |
Quantitative Solubility of Dihydrofolic Acid (FH2) as a Proxy for 10-CHO-DHF
| Compound | Solvent System | Temperature (°C) | Approximate Solubility (mg/mL) |
| Dihydrofolic Acid (FH2) | Water + 1-2 equivalents of Ammonia | Not Specified | 1.25[1] |
Disclaimer: The quantitative solubility data presented is for dihydrofolic acid (FH2) and should be used as an approximation for this compound due to the lack of specific data for the latter.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 10-CHO-DHF in DMSO
Materials:
-
This compound (MW: 471.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath or heat block
Procedure:
-
Weigh out 4.71 mg of 10-CHO-DHF powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or on a heat block for 5-10 minutes.
-
Vortex the tube again. If solids are still present, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution in small, tightly sealed aliquots at -70°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via an Alkaline Stock
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of 10-CHO-DHF in 0.1 M NaOH (e.g., 1 mg/mL). Add the 0.1 M NaOH to the powder and vortex until fully dissolved.
-
To prepare the final working solution, add the alkaline stock solution dropwise to the desired volume of vigorously stirring aqueous buffer.
-
Ensure the final concentration of NaOH does not significantly alter the pH of the final buffer. If necessary, adjust the pH of the final solution.
-
Use the working solution immediately.
Visualizations
Caption: Experimental workflow for the solubilization of 10-CHO-DHF.
Caption: Role of 10-CHO-DHF in one-carbon metabolism and purine synthesis.
References
minimizing oxidation of 10-Formyl-7,8-dihydrofolic acid during storage
This technical support center provides guidance on minimizing the oxidation of 10-Formyl-7,8-dihydrofolic acid during storage. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to oxidation. | Review storage conditions. Ensure the compound is stored at or below -20°C as a solid and at -80°C in solution. Minimize freeze-thaw cycles. Use antioxidants in solutions. |
| Visible color change of the solid compound or solution (e.g., darkening). | Oxidation of the compound. | Discard the sample if significant color change is observed. For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate formation in stored solutions. | The compound may be coming out of solution at low temperatures, or it could be a degradation product. | Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. Prepare fresh solutions and consider using a different solvent or a co-solvent system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products, such as 10-Formylfolic acid. | Analyze a freshly prepared standard to confirm the retention time of the pure compound. Compare the chromatogram of the stored sample to identify degradation peaks. Implement stricter storage protocols to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The 7,8-dihydrofolate structure is susceptible to oxidation, which can lead to the formation of the more stable, fully oxidized 10-Formylfolic acid. This process can be accelerated by factors such as exposure to oxygen, light, elevated temperatures, and the presence of metal ions like iron.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidation.
Q3: How should I store solutions of this compound?
A3: For long-term storage, solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but protection from light is crucial.[2]
Q4: What is the recommended pH for solutions of this compound?
A4: To enhance stability, it is recommended to prepare solutions in a buffer with a pH between 7.0 and 8.5.[2]
Q5: Should I use antioxidants when preparing and storing solutions?
A5: Yes, the use of antioxidants is highly recommended to protect against oxidation. Antioxidants such as 2,3-dimercapto-1-propanol (BAL) and dithiothreitol (B142953) (DTT) have been shown to be effective in stabilizing labile folates.[3] Ascorbic acid is also commonly used during sample preparation to prevent oxidation.[4]
Q6: How can I minimize oxidation during handling?
A6: When preparing solutions, use deoxygenated solvents or buffers.[2] Work under subdued light and minimize the time the compound is exposed to ambient conditions. Promptly store solutions at the recommended temperature after preparation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in a tightly sealed, amber vial under an inert atmosphere.[1] |
| Solution | -80°C | Long-term | Aliquot to avoid freeze-thaw cycles. Use a buffer with a pH of 7.0-8.5. Add antioxidants.[1][2] |
| Solution | 2-8°C | Short-term (days) | Protect from light. Use a buffer with a pH of 7.0-8.5. Add antioxidants.[2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution using HPLC
Objective: To determine the stability of this compound in an aqueous buffer under specific storage conditions over a defined period.
Materials:
-
This compound reference standard
-
High-purity water and buffer reagents (e.g., phosphate (B84403) buffer)
-
Antioxidant (e.g., 2,3-dimercapto-1-propanol or DTT)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile)
-
Amber HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in the chosen aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing a suitable antioxidant (e.g., 0.1% w/v DTT) to a final concentration of 1 mg/mL. Protect from light during preparation.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same buffer to the desired final concentration (e.g., 100 µg/mL).
-
Aliquot the solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the desired stress conditions. For example:
-
Thermal Stability: 4°C, 25°C, and 40°C.
-
Photostability: In a photostability chamber according to ICH guidelines (exposure to cool white fluorescent and near-ultraviolet light).[2]
-
-
Control: Store a set of vials at -80°C, protected from light.
-
-
Sample Analysis (Time Points):
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
At each time point, retrieve a vial from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for folate analysis is a gradient of methanol or acetonitrile (B52724) and a phosphate buffer.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each sample onto the HPLC system.
-
Detection: Monitor the elution at a wavelength of approximately 280 nm and 350 nm.[1]
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k).[2]
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for storage issues.
Caption: Factors influencing the stability of this compound.
References
selecting the correct internal standard for 10-Formyl-7,8-dihydrofolic acid quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 10-formyl-7,8-dihydrofolic acid using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for quantifying this compound?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C₅- or D₄-10-formyl-7,8-dihydrofolic acid). However, the commercial availability of this specific SIL-internal standard is limited.
A common and accepted alternative is to use a structurally related SIL-internal standard, also known as a surrogate internal standard. ¹³C₅-Folic Acid and ¹³C₅-5-methyltetrahydrofolate are suitable choices that can compensate for variations in sample extraction and matrix effects.[1] When using a surrogate internal standard, it is crucial to validate the method thoroughly to ensure comparable ionization efficiency and chromatographic behavior.
Q2: Why is the stability of this compound a concern during analysis?
A: Folates, particularly reduced forms like dihydrofolates, are notoriously unstable. They are susceptible to degradation through oxidation, light exposure, and changes in pH.[2] this compound can oxidize to 10-formylfolic acid or other degradation products, leading to inaccurate quantification. To mitigate this, it is essential to work quickly, on ice when possible, and to use antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) in all extraction and sample preparation solutions.[3][4]
Q3: Can I use a protein precipitation method for sample preparation from cell culture?
A: Yes, protein precipitation is a common and effective method for extracting folates from cell culture samples. A cold solvent mixture, typically methanol (B129727) or acetonitrile, containing an antioxidant is used to simultaneously precipitate proteins and extract the small molecule analytes. For cellular folate analysis, it is crucial to lyse the cells efficiently to release intracellular folates. This can be achieved by methods such as sonication or freeze-thaw cycles in the extraction buffer.
Q4: What are the key considerations for developing an LC-MS/MS method for this analyte?
A: Key considerations include:
-
Chromatography: A C18 reversed-phase column is commonly used for folate analysis. Gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (0.1%), is typical for good peak shape and retention.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally preferred for folate analysis. Quantification is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Handling: Due to the instability of the analyte, samples should be protected from light and kept at low temperatures (e.g., 4°C in the autosampler) throughout the analytical run.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte | 1. Analyte Degradation: this compound is unstable. | 1. Prepare fresh standards and samples. Ensure antioxidants (e.g., 1% ascorbic acid) are present in all solutions. Work on ice and minimize light exposure. |
| 2. Poor Extraction Efficiency: Incomplete cell lysis or analyte loss during sample cleanup. | 2. Optimize cell lysis procedure (e.g., increase sonication time). Evaluate different solid-phase extraction (SPE) sorbents or protein precipitation conditions. | |
| 3. Suboptimal MS Parameters: Incorrect MRM transitions, collision energy, or ion source settings. | 3. Infuse a standard solution of the analyte to optimize precursor and product ions and collision energy. Tune ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | 1. Add a small amount of a competing agent to the mobile phase (e.g., increase formic acid concentration slightly). Ensure all PEEK tubing and fittings are used to minimize metal interactions. |
| 2. Column Overload: Injecting too much analyte. | 2. Dilute the sample or reduce the injection volume. | |
| 3. Inappropriate Mobile Phase pH: pH of the mobile phase can affect the ionization state and peak shape of folates. | 3. Adjust the mobile phase pH with formic or acetic acid to achieve optimal peak shape. | |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal. | 1. Improve sample cleanup using SPE. Adjust the chromatographic gradient to better separate the analyte from interfering compounds. |
| 2. Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer capillary, or column. | 2. Clean the ion source and transfer capillary. Flush the column with a strong solvent wash. | |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction times, temperatures, or reagent concentrations. | 1. Standardize the entire sample preparation workflow. Use an automated liquid handler if available. |
| 2. Internal Standard Issues: Degradation of the internal standard or inconsistent spiking. | 2. Ensure the internal standard is stable in the sample matrix and is added accurately at the beginning of the sample preparation process. | |
| 3. Autosampler Temperature: Fluctuations in autosampler temperature can lead to analyte degradation over a long run. | 3. Ensure the autosampler is consistently maintained at a low temperature (e.g., 4°C). |
Experimental Protocol: Quantification of this compound in Mammalian Cells
This protocol provides a general framework. Optimization of specific parameters may be required for different cell lines and instrumentation.
1. Materials and Reagents
-
This compound standard
-
¹³C₅-Folic Acid (or other suitable SIL-internal standard)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (≥98%)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS)
-
Extraction Buffer: 80:20 (v/v) Methanol:Water with 1% Ascorbic Acid, pre-chilled to -20°C.
-
Reconstitution Solution: 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid.
2. Sample Preparation (from adherent cell culture)
-
Culture cells to the desired confluency in a 6-well plate.
-
Aspirate the cell culture medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold Extraction Buffer containing the internal standard (concentration to be optimized, e.g., 50 nM) to each well.
-
Scrape the cells from the well plate and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solution.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Positive
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
Quantitative Data Summary
The following table provides suggested MRM transitions for this compound and a potential surrogate internal standard. Note: These parameters should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 472.2 | 325.1 (Quantifier) | 50 | 25 |
| 472.2 | 176.1 (Qualifier) | 50 | 35 | |
| ¹³C₅-Folic Acid (IS) | 447.1 | 299.1 | 50 | 25 |
The precursor ion for this compound is [M+H]⁺, with a molecular weight of 471.42 g/mol .[5] The product ions are based on typical fragmentation patterns of folates, involving the loss of the glutamate (B1630785) moiety and further fragmentation.
Visualizations
Caption: A logical workflow for selecting the appropriate internal standard.
Caption: A step-by-step experimental workflow for sample preparation.
References
- 1. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medilinkltd.com [medilinkltd.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
Technical Support Center: Addressing Unexpected Cytotoxicity of 10-Formyl-7,8-dihydrofolic acid in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity when using 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: this compound (10-CHO-DHF) is a bioactive form of folate. It is known to participate in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids, and can support the growth of certain cell lines, particularly in folate-depleted media or in the presence of antifolates like methotrexate.[1] While high concentrations of any compound can be toxic, 10-CHO-DHF is not typically considered a cytotoxic agent in the way that traditional chemotherapeutics are. Unexpected cytotoxicity at concentrations intended to be physiological or growth-promoting warrants investigation.
Q2: What could be the potential sources of unexpected cytotoxicity?
A2: Unexpected cytotoxicity can arise from several factors, including:
-
Compound Purity and Stability: Impurities in the 10-CHO-DHF preparation or degradation of the compound over time can lead to toxic effects.
-
Solvent Toxicity: The solvent used to dissolve 10-CHO-DHF may be cytotoxic at the final concentration in the cell culture medium.
-
Interaction with Media Components: 10-CHO-DHF could interact with components of the cell culture medium, leading to the formation of toxic byproducts. It's also worth noting that some standard cell culture media contain supraphysiological concentrations of folic acid, which can perturb cellular metabolism and potentially sensitize cells to other compounds.[2][3]
-
Cell Line Specific Effects: The metabolic state of a particular cell line could lead to the conversion of 10-CHO-DHF into a cytotoxic metabolite.
-
Experimental Artifacts: The cytotoxicity assay itself may be prone to artifacts. For example, colored compounds can interfere with colorimetric assays like the MTT assay.[4]
Q3: How can I begin to troubleshoot unexpected cytotoxicity?
A3: A step-by-step approach is recommended. Start by verifying the basics of your experiment: confirm the concentration of your 10-CHO-DHF stock, check the health and passage number of your cells, and ensure that the solvent concentration is not toxic.[5] Repeating the experiment with freshly prepared solutions is a crucial first step. If the problem persists, a more detailed troubleshooting workflow should be followed.
Troubleshooting Guide
If you are observing unexpected cytotoxicity with this compound, follow this troubleshooting guide to identify the potential cause.
Initial Verification
-
Confirm Compound Concentration: Re-calculate all dilutions and, if possible, verify the concentration of your stock solution using spectrophotometry.
-
Assess Cell Health: Ensure your cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Evaluate Solvent Toxicity: Run a control experiment with the solvent at the same concentration used in your experiment to rule out solvent-induced cytotoxicity.
-
Repeat with Fresh Reagents: Prepare fresh dilutions of 10-CHO-DHF from a new aliquot or a newly purchased lot and repeat the experiment.
Investigating the Cause of Cytotoxicity
If initial verification does not resolve the issue, a more in-depth investigation is necessary. The following workflow can guide your investigation.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
As there is limited publicly available data on the IC50 values of this compound, it is crucial to perform dose-response experiments to determine the cytotoxic potential in your specific cell line. Below is a template table to summarize your findings.
| Cell Line | 10-CHO-DHF IC50 (µM) after 24h | 10-CHO-DHF IC50 (µM) after 48h | 10-CHO-DHF IC50 (µM) after 72h | Notes |
| Example: MCF-7 | > 100 (Hypothetical) | 85.2 (Hypothetical) | 62.5 (Hypothetical) | Time-dependent cytotoxicity observed. |
| Example: Jurkat | > 100 (Hypothetical) | > 100 (Hypothetical) | 95.8 (Hypothetical) | Less sensitive to 10-CHO-DHF. |
| Your Cell Line 1 | Enter your data | Enter your data | Enter your data | |
| Your Cell Line 2 | Enter your data | Enter your data | Enter your data |
Potential Mechanisms of Unexpected Cytotoxicity
Should you confirm that 10-CHO-DHF is indeed exerting a cytotoxic effect, the following are potential, though not yet established, mechanisms that could be investigated.
Induction of Oxidative Stress
High concentrations of metabolites, even those considered beneficial, can sometimes disrupt cellular redox balance, leading to an increase in reactive oxygen species (ROS).[6] Excessive ROS can damage cellular components and trigger apoptosis.[7][8]
Disruption of Mitochondrial Function
Mitochondria are central to both metabolism and apoptosis. A compound could induce cytotoxicity by disrupting the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[9][10]
Induction of Apoptosis
Unexpected cytotoxicity is often mediated by the induction of programmed cell death, or apoptosis. This can be triggered by various cellular stresses and involves the activation of a cascade of enzymes called caspases.[11] A key initiator caspase in some stress-induced pathways is caspase-8.[7][8]
The following diagram illustrates a hypothetical signaling pathway for 10-CHO-DHF-induced cytotoxicity.
Caption: Hypothetical signaling pathway for 10-CHO-DHF cytotoxicity.
Experimental Protocols
Here are detailed protocols for key experiments to investigate unexpected cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 10-CHO-DHF for the desired time period (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells in a 6-well plate with 10-CHO-DHF for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with 10-CHO-DHF, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-8, cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
The following diagram outlines the experimental workflow for investigating the mechanism of cytotoxicity.
References
- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Supra-physiological folic acid concentrations induce aberrant DNA methylation in normal human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Regulation of Reactive Oxygen Species Production during Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: 10-Formyl-7,8-dihydrofolic Acid Assays in Folate-Depleted Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing folate-depleted media in experiments involving 10-Formyl-7,8-dihydrofolic acid.
Frequently Asked Questions (FAQs)
Q1: Why is folate-depleted media recommended for assays with this compound?
A1: Standard cell culture media often contain high concentrations of folic acid, which can compete with this compound for cellular uptake and binding to enzymes.[1] Using a folate-depleted medium enhances the specific effects of the test compound by minimizing this competition, leading to more accurate and reproducible results.[1][2]
Q2: What is the bioactive form of 10-Formylfolic acid in mammalian cells?
A2: this compound is the bioactive form in mammalian cells, not 10-Formylfolic acid itself.[2][3][4] 10-Formylfolic acid may require metabolic activation to its more bioactive dihydro- form to be utilized by vertebrate cells.[1][2][5]
Q3: Can this compound support cell growth in the absence of other folates?
A3: Yes, studies have shown that this compound can support the growth of human leukemia cells (CCRF-CEM) in folate-depleted media, even in the presence of methotrexate, an inhibitor of dihydrofolate reductase (DHFR).[2][3] However, its potency may be less than other folate derivatives like 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin).[2]
Q4: How does the stability of this compound affect experimental results?
A4: Folate derivatives, including this compound, are susceptible to oxidation and degradation.[6][7] For instance, 10-formyl-THF, a related compound, is readily oxidized to 10-formyl-DHF.[6] Proper handling and storage, such as protection from light and use of antioxidants like ascorbic acid during sample preparation, are crucial for obtaining reliable data.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or low potency of this compound | The concentration of the compound is too low. The cell culture medium contains competing folates. | Perform a dose-response experiment to determine the optimal concentration. Ensure the use of a folate-depleted medium to enhance the compound's effect.[1] |
| High cell death or unexpected cytotoxicity | The concentration of this compound is too high. The cell line is particularly sensitive to inhibition of purine (B94841) synthesis or DHFR. | Conduct a dose-response experiment to identify a non-toxic concentration range.[1] Start with lower concentrations and gradually increase. |
| Inconsistent or non-reproducible results | Inconsistent preparation of the compound's stock solution. Variation in cell seeding density. Degradation of the compound due to improper storage or handling. | Prepare a large batch of the stock solution, aliquot, and store properly at -20°C in an amber vial under an inert atmosphere.[5][9] Ensure consistent cell seeding across all experiments. Prepare fresh dilutions for each experiment and minimize exposure to light and oxygen. |
| Difficulty dissolving this compound | The compound has limited aqueous solubility. | Prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1] Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.1%).[1] |
Quantitative Data Summary
Table 1: Bioactivity of Folate Compounds in CCRF-CEM Cells
| Compound | Bioactivity in Folate-Depleted Media | Notes |
| This compound | Supports cell growth | Active substrate for AICAR transformylase and dihydrofolate reductase.[2] |
| 10-Formylfolic acid | Not bioactive | Requires metabolic conversion to a bioactive form.[2][3] |
| 5-Formyl-5,6,7,8-tetrahydrofolic acid | Supports cell growth | Used as a positive control.[2] |
Experimental Protocols
Protocol 1: Preparation of Folate-Depleted Cell Culture Medium
This protocol is a general guideline for preparing folate-depleted media. Specific formulations may vary depending on the cell line and experimental requirements.
Materials:
-
Folate-free powdered medium (e.g., RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-glutamine
-
Penicillin-Streptomycin
-
Sodium Bicarbonate
-
Sterile, distilled water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
In a sterile container, dissolve the folate-free powdered medium in 90% of the final volume of sterile, distilled water.[10]
-
Add the required amount of sodium bicarbonate and stir until completely dissolved.[10]
-
Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH.[10]
-
Add the final volume of sterile, distilled water.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
Aseptically add dFBS to the desired concentration (e.g., 10%).
-
Add L-glutamine and Penicillin-Streptomycin to their final concentrations.
-
Store the prepared folate-depleted medium at 4°C.
Protocol 2: Cell Viability Assay in Folate-Depleted Medium
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Leukemia cell line (e.g., CCRF-CEM)
-
Folate-depleted cell culture medium
-
This compound
-
Positive control (e.g., Leucovorin)
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Wash the cells with a balanced salt solution to remove residual folate.[11]
-
Resuspend the cells in the prepared folate-depleted medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[3]
-
Prepare serial dilutions of this compound and the positive control in the folate-depleted medium.
-
Add the compound dilutions to the respective wells. Include wells with no added folate as a negative control.[3]
-
Incubate the plates for 48 to 72 hours.[3]
-
Add MTT reagent to each well and incubate for 4 hours.[3]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the negative control.
Visualizations
Caption: Workflow for testing the bioactivity of this compound.
Caption: Impact of folate-depleted media on one-carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
NMR Spectroscopy for the Structural Confirmation of 10-Formyl-7,8-dihydrofolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 10-Formyl-7,8-dihydrofolic acid. It explores the expected NMR data and compares this analytical approach with other relevant techniques, offering insights for researchers in drug development and metabolic studies. While specific, publicly available high-resolution NMR spectra for this compound are not readily found, this guide synthesizes known qualitative data and expected spectral characteristics to provide a practical framework for its analysis.
Structural Confirmation via NMR: A Comparative Analysis
The structural elucidation of this compound is crucial for understanding its role in biological systems and for the development of related therapeutic agents. NMR spectroscopy is a powerful tool for this purpose, providing detailed information about the molecular structure in solution. This section compares the expected NMR spectral features of this compound with its closely related structural analogs: the fully oxidized 10-formylfolic acid and the fully reduced 5-formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin).
Table 1: Comparative ¹H NMR Data (Expected and Observed)
| Proton Assignment | This compound | 10-Formylfolic Acid (Expected) | 5-Formyl-5,6,7,8-tetrahydrofolic Acid (Leucovorin) |
| Formyl Proton (-CHO) | Resonance for one formyl group proton observed[1][2]. | Singlet, ~8.0-8.5 ppm | Data not publicly available. |
| Pteridine (B1203161) Ring Protons | Protons on C7 and C9 observed; no C6 proton signal[1][2]. | Complex aromatic pattern, ~6.5-9.0 ppm | Data not publicly available. |
| p-Aminobenzoyl Protons | Aromatic signals expected. | Complex aromatic pattern, ~6.5-9.0 ppm | Data not publicly available. |
| Glutamic Acid Protons | Aliphatic signals expected, ~2.0-4.5 ppm. | Aliphatic signals, ~2.0-4.5 ppm | Data not publicly available. |
| Coupling Constants (J) | Not publicly available. | Not publicly available. | Not publicly available. |
Table 2: Comparative ¹³C NMR Data (Expected)
| Carbon Assignment | This compound | 10-Formylfolic Acid (Expected) | 5-Formyl-5,6,7,8-tetrahydrofolic Acid (Leucovorin) |
| Formyl Carbon (-CHO) | Data not publicly available. | ~160-165 ppm | Data not publicly available. |
| Pteridine/p-Aminobenzoyl Carbons | Data not publicly available. | ~110-160 ppm | Data not publicly available. |
| Glutamic Acid Carbons | Data not publicly available. | Aliphatic: ~25-55 ppm; Carboxyl: ~170-180 ppm | Data not publicly available. |
Alternative Analytical Techniques for Structural Confirmation
While NMR provides unparalleled detail on molecular structure, other analytical techniques are often used in conjunction for comprehensive characterization.
Table 3: Comparison with Other Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity (picomole to femtomole). | Does not provide detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from related compounds. | Quantitative and reproducible. | Does not provide structural information on its own. |
| UV-Vis Spectroscopy | Information about the electronic structure of the pteridine ring. | Simple and rapid. | Provides limited structural detail. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols for the analysis of formylated folic acid derivatives.
NMR Sample Preparation and Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (or other folate derivative)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Dissolution: Accurately weigh 5-10 mg of the folate derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle sonication may be used to aid dissolution. For compounds with limited solubility in D₂O, the addition of a small amount of NaOD can improve solubility.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To assess the purity of this compound and separate it from potential impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile)
-
Filtered and degassed solvents
Procedure:
-
Sample Preparation: Prepare a stock solution of the folate derivative in a suitable solvent (e.g., the mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the folate derivatives have strong absorbance (e.g., 280 nm).
-
-
Analysis: Inject the sample onto the HPLC column and record the chromatogram. The purity can be estimated by the relative area of the main peak.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of structural confirmation.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Logical relationship for structure confirmation.
References
comparing the inhibitory effects of 10-Formyl-7,8-dihydrofolic acid and methotrexate on DHFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of a naturally occurring folate metabolite, 10-Formyl-7,8-dihydrofolic acid, and the widely used chemotherapeutic drug, Methotrexate, on the enzyme Dihydrofolate Reductase (DHFR). This objective analysis is supported by available experimental data and methodologies to inform research and drug development in oncology and other fields where DHFR is a critical target.
Introduction to DHFR and its Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for therapeutic intervention, particularly in cancer chemotherapy.[2][3]
Methotrexate (MTX) is a potent, competitive, and tight-binding inhibitor of DHFR and is one of the most established and widely used antifolate drugs in the treatment of cancer and autoimmune diseases.[4][5][6] Its high affinity for DHFR effectively blocks the folate pathway, leading to cell cycle arrest and apoptosis.[2]
This compound is a naturally occurring folate derivative.[7] While it is recognized as a potent natural inhibitor of DHFR, it can also serve as a substrate for the enzyme.[8][9] Its role in cellular metabolism is complex, and a comprehensive quantitative understanding of its inhibitory potential is an area of ongoing research.[10][11]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of compounds on DHFR are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. A lower value for both parameters indicates a more potent inhibitor.
While extensive quantitative data is available for Methotrexate, specific Ki values for this compound are not readily found in the current body of literature.[10][11]
| Inhibitor | Target Enzyme | Organism/Cell Line | IC50 | Ki | References |
| Methotrexate | DHFR | Human | ~4.74 nM | - | [11] |
| Methotrexate | DHFR | Human | - | 3.4 pM | [6] |
| This compound | DHFR | - | Potent Inhibition Observed | Not Reported | [10][12][13] |
Note: The description "Potent Inhibition Observed" for this compound is based on qualitative findings. The lack of a definitive IC50 or Ki value highlights a gap in the current research landscape.[10][12]
Mechanism of Action
Both Methotrexate and this compound are competitive inhibitors of DHFR, meaning they bind to the active site of the enzyme and prevent the binding of the natural substrate, dihydrofolate.[4][11]
Methotrexate is described as a slow, tight-binding inhibitor, indicating that it binds to the enzyme with high affinity and dissociates slowly.[5]
This compound , being structurally similar to the natural substrate, also competes for the active site. However, it can also be reduced by DHFR to 10-formyl-tetrahydrofolic acid, adding a layer of complexity to its interaction with the enzyme.[8][9]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the points of inhibition by Methotrexate and this compound.
Caption: Folate metabolism pathway and DHFR inhibition.
Experimental Protocols
The following is a generalized protocol for a spectrophotometric in vitro assay to determine the inhibitory activity of compounds on purified DHFR enzyme.
Principle
The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.[1][11]
Materials and Reagents
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Inhibitor stock solutions (Methotrexate and this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Experimental Workflow Diagram
Caption: Experimental workflow for a DHFR inhibition assay.
Procedure
-
Reagent Preparation:
-
Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer on the day of the experiment.[1]
-
Prepare serial dilutions of the inhibitor stock solutions (Methotrexate and this compound) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, NADPH solution, and a specific concentration of the inhibitor.
-
Positive Control: Add assay buffer, NADPH solution, and a known concentration of a reference inhibitor (e.g., Methotrexate).
-
Negative Control (No Inhibitor): Add assay buffer, NADPH solution, and vehicle (e.g., DMSO or assay buffer).
-
Blank: Add assay buffer and NADPH solution (no enzyme).
-
-
Pre-incubation:
-
Add the DHFR enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the DHF substrate solution to all wells.[1]
-
-
Measurement:
-
Immediately place the microplate in a plate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Methotrexate is a well-established and highly potent inhibitor of DHFR with extensive quantitative data supporting its efficacy. Its mechanism of action as a slow, tight-binding competitive inhibitor is thoroughly characterized.
This compound is a fascinating natural folate metabolite that also potently inhibits DHFR. However, its dual role as both an inhibitor and a substrate, coupled with a lack of precise quantitative inhibitory data (Ki values), presents a more complex picture. Further research is warranted to fully elucidate its kinetic parameters and physiological relevance as a modulator of folate metabolism. Understanding the inhibitory potential of endogenous metabolites like this compound could open new avenues for therapeutic strategies targeting the folate pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of inhibition of dihydrofolate reductases from bacterial and vertebrate sources by various classes of folate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C20H21N7O7 | CID 135398690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Showdown: 10-Formyl-7,8-dihydrofolic Acid vs. 10-formyltetrahydrofolate as Enzymatic Substrates
In the intricate world of one-carbon metabolism, the efficiency of enzymatic reactions is paramount. This guide provides a detailed kinetic comparison of two critical formyl donors, 10-Formyl-7,8-dihydrofolic acid (10-formyl-DHF) and 10-formyltetrahydrofolate (10-formyl-THF), as substrates for key enzymes in the de novo purine (B94841) biosynthesis pathway. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their selection of substrates for kinetic studies and drug screening assays.
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. Two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, utilize formylated folate derivatives as one-carbon donors. While 10-formyl-THF is the traditionally recognized cofactor, emerging evidence highlights the significant and often superior role of 10-formyl-DHF as a substrate, particularly for AICAR transformylase.
Quantitative Kinetic Comparison
The following table summarizes the available kinetic parameters for the utilization of 10-formyl-DHF and 10-formyl-THF by AICAR transformylase from different species.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| AICAR Transformylase (PurH) | Escherichia coli | 10-formyl-DHF | 18.0 ± 2.0 | 1.8 ± 0.2 | 1.0 x 10⁵ |
| 10-formyl-THF | 12.0 ± 1.0 | 1.6 ± 0.1 | 1.3 x 10⁵ | ||
| AICAR Transformylase | Jurkat (Human T-cell leukemia) | 10-formyl-DHF | ~5-fold lower than 10-formyl-THF | - | Kinetically preferred |
| 10-formyl-THF | - | - | - | ||
| AICAR Transformylase | Candidatus Liberibacter asiaticus | 10-formyl-THF | 146.6 | 0.95 (µmol/min/mg) | - |
Note: A direct kinetic comparison for GAR transformylase is not presented as studies indicate that 10-formyl-DHF exhibits little to no activity as a substrate for this enzyme. The primary substrate for GAR transformylase is 10-formyl-THF.
Key Findings from Kinetic Data
The compiled data reveals a nuanced relationship between the two formyl donors and their primary enzymatic target, AICAR transformylase. In E. coli, 10-formyl-THF exhibits a slightly higher catalytic efficiency (k_cat_/K_m_) than 10-formyl-DHF. However, in the human Jurkat cell line, 10-formyl-DHF is kinetically preferred, demonstrating a significantly lower K_m_ value[1]. This suggests that in mammalian systems, AICAR transformylase has a higher affinity for 10-formyl-DHF.
This observation has led to the hypothesis that 10-formyl-DHF may be the predominant in vivo substrate for mammalian AICAR transformylase[2]. The lack of significant activity of 10-formyl-DHF with GAR transformylase further underscores the substrate specificity of these crucial enzymes in the purine biosynthesis pathway.
Experimental Protocols
A detailed understanding of the methodologies used to derive these kinetic parameters is essential for their interpretation and for the design of future experiments.
Spectrophotometric Assay for AICAR Transformylase Activity
This protocol is adapted from established methods and can be used to determine the kinetic parameters of AICAR transformylase with either 10-formyl-DHF or 10-formyl-THF as the formyl donor.
Objective: To measure the initial velocity of the AICAR transformylase-catalyzed reaction by monitoring the change in absorbance resulting from the conversion of the folate substrate.
Materials:
-
Purified AICAR transformylase (PurH)
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
-
This compound (10-formyl-DHF) or 10-formyltetrahydrofolate (10-formyl-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM β-mercaptoethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AICAR, 10-formyl-DHF, and 10-formyl-THF in the appropriate buffer. The exact concentration should be determined spectrophotometrically using their respective extinction coefficients.
-
Dilute the purified AICAR transformylase to a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength for monitoring the reaction. The conversion of 10-formyl-THF to THF can be monitored by the increase in absorbance at 298 nm. For 10-formyl-DHF, the production of DHF can be monitored at a different wavelength, which should be determined based on the spectral properties of the substrate and product.
-
Equilibrate the spectrophotometer and the cuvettes to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Kinetic Measurement:
-
To a 1 mL cuvette, add the assay buffer, a fixed, saturating concentration of AICAR (e.g., 100 µM), and varying concentrations of the folate substrate (10-formyl-DHF or 10-formyl-THF).
-
Initiate the reaction by adding a small volume of the diluted AICAR transformylase solution.
-
Immediately start recording the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The molar extinction coefficient for the product is used to convert the change in absorbance per unit time to the rate of product formation.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m_ and V_max_.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant metabolic pathway and a general workflow for comparing the kinetic properties of the two substrates.
Caption: The role of formyl-folates in the de novo purine biosynthesis pathway.
Caption: A generalized workflow for the kinetic comparison of folate substrates.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a key, and in mammalian systems, potentially the preferred substrate for AICAR transformylase. In contrast, 10-formyltetrahydrofolate is the exclusive formyl donor for GAR transformylase. This substrate specificity has significant implications for the regulation of the de novo purine biosynthesis pathway and presents opportunities for the development of selective enzyme inhibitors.
For researchers in drug development, the choice of substrate in high-throughput screening campaigns for AICAR transformylase inhibitors is critical. Utilizing 10-formyl-DHF, especially when targeting mammalian enzymes, may provide a more physiologically relevant assay and could lead to the discovery of more potent and specific inhibitors.
Further research is warranted to fully elucidate the kinetic profiles of these substrates with AICAR transformylase from a wider range of species, particularly human isoforms. Additionally, investigating the intracellular pools of both 10-formyl-DHF and 10-formyl-THF under various physiological and pathological conditions will provide deeper insights into their respective roles in one-carbon metabolism.
References
Assessing the Cross-Reactivity of Anti-Folate Antibodies with 10-Formyl-7,8-dihydrofolic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of anti-folate antibodies with 10-Formyl-7,8-dihydrofolic acid. Due to the limited availability of direct comparative experimental data in publicly accessible literature, this guide presents a framework for such an assessment, including detailed experimental protocols and hypothetical data based on established principles of antibody-antigen interactions. The focus is on providing researchers with the necessary tools to conduct their own comparative studies.
Anti-folate antibodies, particularly autoantibodies against the folate receptor alpha (FRα), can disrupt the transport of essential folate molecules to cells, leading to various pathological conditions.[1][2][3] Understanding the binding specificity and cross-reactivity of these antibodies with different folate derivatives, such as the bioactive this compound[4][5], is crucial for diagnostics, therapeutic development, and understanding disease mechanisms.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody refers to its ability to bind to molecules other than its primary target. In the context of anti-folate antibodies, which may be generated against folic acid or the folate receptor, it is important to determine their binding affinity to various folate metabolites. This is critical as such cross-reactivity could interfere with the physiological roles of these metabolites.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical comparison of the binding affinities of a putative anti-folate antibody (e.g., anti-FRα) with Folic Acid, this compound, and a negative control. This data is illustrative and would need to be confirmed by experimental analysis. The binding affinity is represented by the dissociation constant (KD), where a lower KD value indicates a stronger binding affinity.
| Antigen | Antibody | Dissociation Constant (KD) (nM) | Relative Binding Affinity (%) |
| Folic Acid | Anti-Folate mAb | 10 | 100 |
| This compound | Anti-Folate mAb | 50 | 20 |
| 5-Methyltetrahydrofolate | Anti-Folate mAb | 200 | 5 |
| Bovine Serum Albumin (BSA) | Anti-Folate mAb | >1000 | <1 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of anti-folate antibodies with this compound, several established techniques can be employed. The two most common and powerful methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[6][7] A competitive ELISA is particularly well-suited for assessing cross-reactivity.
Principle: In a competitive ELISA, the antigen of interest (in this case, a folate-conjugate) is immobilized on a microplate. The sample containing the anti-folate antibody is pre-incubated with various concentrations of a competitor ligand (e.g., Folic Acid, this compound). This mixture is then added to the coated plate. The amount of antibody that binds to the immobilized antigen is inversely proportional to the concentration of the competitor ligand in the solution.
Materials:
-
96-well microtiter plates
-
Folic acid-BSA conjugate (for coating)
-
Anti-folate antibody (primary antibody)
-
This compound
-
Folic acid (as a reference competitor)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (specific for the primary antibody isotype)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of folic acid-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the competitor ligands (this compound and folic acid) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-folate antibody with each dilution of the competitor ligands for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) is determined for both folic acid and this compound. The relative cross-reactivity can be calculated as: (IC50 of Folic Acid / IC50 of this compound) x 100%.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8][9][10] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding.[8]
Principle: In an SPR experiment, one of the interacting molecules (the ligand, e.g., the anti-folate antibody) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., folic acid or this compound) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-folate antibody
-
This compound
-
Folic acid
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-folate antibody over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of concentrations of the analytes (folic acid and this compound) in running buffer.
-
Inject the different concentrations of each analyte over the immobilized antibody surface for a defined period (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the analyte from the antibody (dissociation phase).
-
-
Regeneration: After each analyte injection cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using fitting software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The cross-reactivity is assessed by comparing the KD values for the different analytes.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the relevant biological pathways.
Experimental Workflow for ELISA-based Cross-Reactivity Assessment
Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.
Experimental Workflow for SPR-based Cross-Reactivity Assessment
Caption: Workflow for SPR to determine antibody binding kinetics and affinity.
Folate Metabolism and Potential Antibody Interference
Caption: Simplified folate pathway and potential interference by anti-folate antibodies.
Conclusion
A thorough assessment of the cross-reactivity of anti-folate antibodies with this compound is essential for a complete understanding of their biological impact. While direct comparative data is sparse, the experimental frameworks provided in this guide, utilizing ELISA and SPR, offer robust methods for generating this critical information. The provided diagrams serve to clarify the experimental procedures and the underlying biological context. Researchers are encouraged to use these protocols to generate empirical data and further elucidate the binding characteristics of anti-folate antibodies.
References
- 1. Folate Receptor Alpha Autoantibodies in Autism Spectrum Disorders: Diagnosis, Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diagnostic utility of folate receptor autoantibodies in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cofactor role for 10-formyldihydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Anti-FOLR(folate receptor autoantibodies IgG) ELISA Kit [elkbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 9. Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of 10-Formyl-7,8-dihydrofolic Acid and 10-Formylfolic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of one-carbon metabolism, folate derivatives are pivotal coenzymes in the biosynthesis of nucleotides and amino acids. Among these, 10-formylfolic acid and its partially reduced counterpart, 10-formyl-7,8-dihydrofolic acid, hold unique biochemical significance. This guide provides an in-depth, data-driven comparison of the stability of these two molecules, supported by experimental data, to inform experimental design, metabolic studies, and therapeutic development.
Physicochemical Properties and Stability
The fundamental difference between 10-formylfolic acid and this compound lies in the oxidation state of the pteridine (B1203161) ring, which profoundly influences their stability and chemical reactivity. 10-formylfolic acid is the fully oxidized and generally more stable form, whereas this compound is a partially reduced intermediate that is more susceptible to oxidation.[1]
Summary of Physicochemical and Stability Data
| Property | 10-Formylfolic Acid | This compound |
| Molar Mass | 469.41 g/mol | 471.4 g/mol |
| Chemical Structure | Fully oxidized pteridine ring | Dihydro pteridine ring |
| Appearance | Pale orange to brown solid | Solid |
| pH Stability | Relatively stable at pH 2-10, even with heat treatment.[1][2] | Less stable, particularly at low pH where degradation can occur.[1] |
| Thermal Stability | More thermostable than reduced folates.[1] | Generally less thermostable than its oxidized counterpart.[1] |
| Light Sensitivity | Sensitive to light. | Assumed to be sensitive to light, as is common for folates. |
Quantitative Stability Data
Recent studies have provided kinetic data on the degradation of 10-formylfolic acid under various conditions. The degradation generally follows a first-order model.
Degradation Rate Constants (k) for 10-Formylfolic Acid in a Model Solution
| Temperature | pH 3 (min⁻¹) | pH 5 (min⁻¹) | pH 7 (min⁻¹) |
| 80°C | 1.1 x 10⁻⁴ | 1.1 x 10⁻⁴ | 1.0 x 10⁻⁴ |
| 100°C | 1.8 x 10⁻³ | 1.5 x 10⁻³ | 1.1 x 10⁻³ |
Data adapted from a 2022 study on folate degradation kinetics.
Notably, at 60°C, no significant degradation of 10-formylfolic acid was observed over a 200-hour period.
Role in Metabolic Pathways and Enzyme Kinetics
Both molecules are involved in one-carbon metabolism, but their primary roles and efficiencies as enzyme substrates differ significantly, particularly in the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA precursors.
This compound is a bioactive folate in mammalian cells and can serve as a substrate for aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase (DHFR).[3] In contrast, 10-formylfolic acid is not directly bioactive in human leukemia cells and is thought to require metabolism by enteric bacteria to be utilized by a vertebrate host.[3] However, 10-formylfolic acid is a potent natural inhibitor of DHFR.
The selection between these two compounds for research is contingent on the biological context. For studies focusing on the direct mechanisms of de novo purine biosynthesis and the enzymatic activity of AICAR transformylase, this compound is the more physiologically relevant substrate.[1] Conversely, the greater stability of 10-formylfolic acid makes it a suitable standard for analytical applications and for studies investigating folate oxidation and degradation.[1]
Experimental Protocols
The stability of folic acid and its derivatives is primarily assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) detection. Forced degradation studies are essential for developing and validating stability-indicating methods.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of a folate derivative.
1. Sample Preparation:
-
Prepare a stock solution of the test compound (10-formylfolic acid or this compound) in a suitable solvent (e.g., a buffer at a specific pH). The concentration should be accurately known.
-
For studies involving biological matrices, an extraction step, such as solid-phase extraction, is necessary. The use of antioxidants like ascorbic acid in the extraction buffer is recommended to protect labile folates.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) in a neutral pH buffer.
-
Photolytic Degradation: Expose the stock solution to a light source that produces a combination of UV and visible light. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acid- and base-stressed samples.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to separate the parent compound from its degradation products.
4. Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the degradation rate constant (k) for each stress condition, typically by plotting the natural logarithm of the concentration versus time, which will be linear for a first-order reaction.
HPLC Method for Folate Analysis
A general HPLC method for the analysis of folates is described below. Method optimization will be required based on the specific compounds and instrumentation.
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often with an ion-pairing agent) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or mass spectrometry for higher sensitivity and specificity.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Simplified role in one-carbon metabolism.
References
A Comparative Guide to the Quantitative Analysis of 10-Formyl-7,8-dihydrofolic Acid and Other Folates by LC-MS
For researchers, scientists, and drug development professionals engaged in the study of one-carbon metabolism, accurate quantification of folate derivatives is paramount. This guide provides an objective comparison of the liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis of 10-Formyl-7,8-dihydrofolic acid (10-CHO-DHF) alongside other critical folates. The information herein is supported by experimental data from various scientific publications.
Introduction to Folate Analysis by LC-MS
Folate derivatives are a diverse group of biologically active compounds vital for nucleotide synthesis, amino acid metabolism, and methylation reactions.[1][2] Due to their structural similarity and varying stability, the simultaneous quantification of these compounds presents analytical challenges.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for folate analysis, offering high sensitivity, specificity, and the ability to measure multiple folate vitamers in a single run.[1][4][5] This guide focuses on the analytical performance of methods for 10-CHO-DHF in comparison to other key folates.
Quantitative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and other folates as reported in the literature. It is important to note that these values are method-dependent and can vary based on the sample matrix, instrumentation, and specific protocol employed.
| Folate | Linearity Range | R² | Lower Limit of Quantitation (LLOQ) | Reference |
| 10-Formylfolic acid | 0.01 - 1000 ng/mL | >0.98 | Not explicitly stated, but pg/mL levels reported for other folates in the same study | [1] |
| Folic Acid (FA) | 0.249 - 19.9 ng/mL | >0.99 | 0.249 ng/mL | [4] |
| 5-Methyltetrahydrofolate (5-MTHF) | 5.05 - 50.5 ng/mL | >0.99 | 5.05 ng/mL | [4] |
| Tetrahydrofolate (THF) | 0.5 - 2500 ng/mL | >0.98 | 0.5 ng/mL | [2] |
| Dihydrofolate (DHF) | 0.5 - 2500 ng/mL | >0.98 | 0.5 ng/mL | [2] |
| 5-Formyltetrahydrofolate (5-CHO-THF) | 0.5 - 2500 ng/mL | >0.98 | 0.5 ng/mL | [2] |
| 5,10-Methenyltetrahydrofolate (5,10-CH=THF) | 0.5 - 2500 ng/mL | >0.98 | 0.5 ng/mL | [2] |
| 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) | 0.5 - 2500 ng/mL | >0.98 | 0.5 ng/mL | [2] |
Table 1: Comparative Linearity and LLOQ of Folate Analysis by LC-MS/MS.
| Folate | Recovery (%) | Precision (%CV) | Reference |
| 10-Formylfolic acid | Not explicitly stated | <10% | [1] |
| Folic Acid (FA) | >80% | ≤14% | [5] |
| 5-Methyltetrahydrofolate (5-MTHF) | >80% | ≤14% | [5] |
| Other Folates | Generally >80% (can be lower for some metabolites) | ≤14% | [5] |
Table 2: Comparative Recovery and Precision of Folate Analysis by LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the LC-MS/MS analysis of folates, including this compound.
Protocol 1: Simultaneous Analysis of Multiple Folates in Serum[1]
-
Sample Preparation (Solid Phase Extraction):
-
Condition a SOLA 10 mg/2mL 96-well SPE plate with 2 mL of Acetonitrile (B52724), followed by 2 mL of Methanol (B129727), and finally 2 mL of SPE Sample Buffer.[6]
-
To 200 µL of serum, add an appropriate internal standard.
-
Load the sample onto the conditioned SPE plate.
-
Wash the plate to remove interferences.
-
Elute the folates from the plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of Reconstitution Solution.[6]
-
-
LC-MS/MS Conditions:
-
LC System: Thermo Scientific™ Vanquish™ HPLC system.[1]
-
Column: Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm.[1]
-
Column Temperature: 30°C.[1]
-
Mobile Phase A: 0.5% Acetic Acid in Water.[1]
-
Mobile Phase B: 80:20 Methanol:Acetonitrile.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 50% B
-
4.1 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 10% B
-
-
MS System: Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Selected Reaction Monitoring (SRM).[1]
-
Protocol 2: Analysis of Folic Acid and 5-Methyltetrahydrofolic Acid in Human Plasma[4]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a methanol solution containing 10 mg/mL of 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide.[4]
-
Vortex for 3 minutes and centrifuge at 2005 x g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[4]
-
Reconstitute the residue in 150 µL of acetonitrile – 5 mM ammonium acetate (B1210297) buffer solution (11:89, v/v) containing 10 mg/mL 2-mercaptoethanol.[4]
-
Vortex for 3 minutes and centrifuge at 17024 x g for 10 minutes.[4]
-
Inject 8 µL of the supernatant into the LC-MS/MS system.[4]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series.
-
Column: Hedera ODS-2 column.[4]
-
Mobile Phase: Gradient elution with acetonitrile and 1 mM ammonium acetate buffer solution containing 0.6% formic acid.[4]
-
MS System: Agilent 6410B triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biochemical relevance of these folates, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of folates by LC-MS/MS.
Caption: Simplified diagram of key intermediates in folate one-carbon metabolism.
Conclusion
The quantitative analysis of this compound and other folates by LC-MS/MS provides a powerful tool for researchers in various fields. While direct comparative data for all folates under identical conditions is scarce, the existing literature demonstrates that robust, sensitive, and specific methods have been developed for their simultaneous measurement.[1][2] Key considerations for accurate quantification include meticulous sample handling to prevent degradation and interconversion of folate species, the use of appropriate internal standards, and optimized chromatographic and mass spectrometric conditions.[3][4] The protocols and data presented in this guide offer a solid foundation for developing and implementing reliable LC-MS/MS methods for folate analysis in a research setting.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC-MS/MS assay: Applications in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unraveling the Degradation of 10-Formyl-7,8-dihydrofolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
10-Formyl-7,8-dihydrofolic acid (10-HCO-H2folate) is a crucial intermediate in folate metabolism, playing a significant role as a substrate in various enzymatic reactions. Understanding its stability and degradation pathways is paramount for accurate experimental design and for the development of therapeutic agents that target folate-dependent pathways. This guide provides a comparative overview of the identified degradation products of 10-HCO-H2folate, supported by experimental data and detailed methodologies.
Comparative Analysis of Degradation Products
The degradation of this compound can be broadly categorized into enzymatic conversions and non-enzymatic decomposition. The primary products identified through various analytical techniques are summarized below.
| Degradation Pathway | Key Products | Analytical Method(s) | Reference(s) |
| Enzymatic Conversion | |||
| Aminoimidazolecarboxamide Ribotide (AICAR) Transformylase Activity | 7,8-Dihydrofolic acid (H2folate) | HPLC, Spectrophotometry | [1][2] |
| Dihydrofolate Reductase (DHFR) Activity | 10-Formyl-5,6,7,8-tetrahydrofolic acid (10-HCO-H4folate) | Spectrophotometry | [3] |
| Non-Enzymatic Degradation | |||
| Oxidation | 10-Formylfolic acid | Inferred from related folate chemistry | [4] |
| Hydrolysis (potential) | 7,8-Dihydrofolic acid and Formic acid | Inferred from enzymatic hydrolysis of the tetrahydro- form | [5] |
| Photodegradation (potential) | p-Aminobenzoyl-L-glutamic acid, Formylated dihydropterin derivatives | Inferred from photodegradation of other folates | [6][7] |
| Dismutation (potential) | 10-Formylfolic acid, 10-Formyl-5,6,7,8-tetrahydrofolic acid | Inferred from dismutation of 7,8-dihydrofolic acid | [8] |
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation routes of this compound.
Caption: Enzymatic and non-enzymatic degradation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of folate derivatives. Below are summaries of key experimental protocols cited in the literature for the analysis of folates.
High-Performance Liquid Chromatography (HPLC) for Folate Separation
HPLC is a cornerstone technique for separating and quantifying different folate species.
-
Principle: This method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is commonly used for folates.
-
Typical Protocol:
-
Sample Preparation: Biological samples are typically homogenized and treated with a reducing agent (e.g., ascorbic acid) to stabilize labile folates. Enzymatic deconjugation may be necessary to convert polyglutamates to monoglutamates.
-
Chromatographic System: A C18 reverse-phase column is frequently employed.
-
Mobile Phase: A gradient elution is often used, starting with a high aqueous buffer concentration (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.
-
Detection: UV-Vis spectrophotometry is a common detection method, with monitoring at wavelengths around 280 nm and 350 nm. Fluorescence and mass spectrometry detectors can provide higher sensitivity and specificity.
-
Quantification: The concentration of each folate is determined by comparing its peak area to that of a known standard.
-
Caption: A typical workflow for the analysis of folates using HPLC.
Spectrophotometric Assays for Enzymatic Activity
Spectrophotometry provides a straightforward method for monitoring enzyme kinetics and the conversion of folate substrates.
-
Principle: This technique measures the change in absorbance of light at a specific wavelength as a substrate is converted to a product. Many folate derivatives have distinct UV-Vis absorbance spectra.
-
DHFR Activity Assay: The activity of dihydrofolate reductase can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
-
AICAR Transformylase Activity Assay: The conversion of 10-HCO-H2folate to H2folate can be followed by monitoring the change in the UV spectrum. The product, H2folate, has a different absorbance maximum compared to the substrate.
Signaling and Metabolic Context
This compound is not merely a transient species; it is an active participant in one-carbon metabolism, a critical network of pathways for the synthesis of nucleotides and amino acids.
Caption: The central role of this compound in one-carbon metabolism.
Conclusion
The identity and formation of this compound degradation products are influenced by both enzymatic and non-enzymatic factors. While enzymatic pathways leading to 7,8-dihydrofolic acid and 10-formyl-5,6,7,8-tetrahydrofolic acid are well-defined, non-enzymatic degradation through oxidation and photodegradation likely yields products such as 10-formylfolic acid and cleavage fragments. A thorough understanding of these degradation pathways and the analytical methods to monitor them is essential for researchers in the fields of nutrition, cancer biology, and drug development. The application of robust analytical techniques like HPLC coupled with mass spectrometry will be critical in further elucidating the complex stability profile of this important folate derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Formyltetrahydrofolate hydrolase, a regulatory enzyme that functions to balance pools of tetrahydrofolate and one-carbon tetrahydrofolate adducts in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ous-research.no [ous-research.no]
- 8. Dismutation of dihydrofolate by dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Formyl-7,8-dihydrofolic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of 10-Formyl-7,8-dihydrofolic acid, a folic acid derivative that requires careful management due to its classification as a skin and respiratory sensitizer. Adherence to these protocols is essential for protecting laboratory personnel and complying with regulatory standards.
Immediate Safety and Handling
This compound is categorized as a sensitizer, meaning it can cause allergic reactions upon repeated exposure. Therefore, it must be handled as hazardous chemical waste. All personnel handling this compound should be thoroughly trained on its potential hazards and the appropriate safety measures.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of dust when handling the solid form of the compound.
Standard Disposal Procedure
The primary and mandatory method for the disposal of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Collection and Disposal Protocol:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle for solutions, and a sealed bag or container for solid waste) and have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety officer. Incompatible chemicals can react dangerously.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound Waste."
-
Include the hazard classification: "Sensitizer," "Hazardous Chemical Waste."
-
Indicate the date of waste accumulation.
-
List all components of the waste, including any solvents and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the hazardous waste management team.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Chemical Properties and Degradation Pathways
Understanding the chemical stability of this compound and its parent compound, folic acid, can inform safe handling and potential pre-treatment options. Folic acid and its derivatives are known to be sensitive to several environmental factors, leading to their degradation.
| Parameter | Effect on Folic Acid Derivatives | Degradation Products |
| Light (UV Radiation) | Photodegradation occurs, cleaving the molecule. | p-aminobenzoyl-L-glutamic acid and 6-formylpterin, which can further degrade to pterin-6-carboxylic acid.[1] |
| Temperature | Thermal degradation can occur, especially at elevated temperatures. | The glutamic acid moiety is typically the first to break down, followed by the pterin (B48896) and p-aminobenzoic acid (PABA) moieties.[2] |
| Oxygen | Susceptible to oxidation, which can lead to cleavage of the C9-N10 bond. | Biologically inactive products.[2] |
| pH | Stability is pH-dependent. Degradation can occur in both acidic and alkaline conditions, though it is generally more stable in alkaline solutions.[2] | Varies depending on the specific pH. |
Optional Pre-Treatment via Controlled Degradation
For laboratories equipped and authorized to perform chemical pre-treatment of waste, controlled degradation can be an effective way to reduce the hazardous nature of this compound before its final disposal. The following protocol describes a method for oxidative cleavage. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines.
Experimental Protocol: Oxidative Cleavage of this compound
This protocol is based on the known oxidative cleavage of the C9-N10 bond in folic acid derivatives, which results in less hazardous degradation products.
Materials and Equipment:
-
This compound waste (solid or in aqueous solution)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate glass beaker or flask
-
Chemical fume hood
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.
-
Dissolution and pH Adjustment:
-
If the waste is solid, dissolve it in a minimal amount of water.
-
Adjust the pH of the solution to approximately 9.0 using sodium bicarbonate. This creates a mildly alkaline environment that facilitates the reaction.
-
-
Oxidation:
-
Slowly add a 3% hydrogen peroxide solution to the stirred this compound solution. A general guideline is to use a 10-fold molar excess of H₂O₂ relative to the estimated amount of the folic acid derivative.
-
Allow the reaction to proceed at room temperature with continuous stirring for at least 2 hours. The solution may change color, indicating the degradation of the compound.
-
-
Neutralization and Verification:
-
After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., dilute hydrochloric acid or sodium bisulfite to quench any remaining peroxide).
-
If possible, and if your laboratory has the analytical capabilities (e.g., UV-Vis spectrophotometry or HPLC), you can verify the degradation by observing the disappearance of the characteristic UV absorbance peaks of the parent compound.
-
-
Final Disposal:
-
Even after this pre-treatment, the resulting solution should be collected as hazardous chemical waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container and dispose of it through your institution's hazardous waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all personnel. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 10-Formyl-7,8-dihydrofolic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 10-Formyl-7,8-dihydrofolic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
Due to these potential health risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Inspect before use. | To prevent skin contact and allergic reactions. |
| Body Protection | Laboratory Coat/Gown | Long-sleeved, impermeable, and closed in the back. | To protect skin and clothing from contamination. |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields. | To protect eyes from dust particles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. | To provide a barrier for the entire face. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | To prevent inhalation of the powder, which can cause respiratory sensitization. |
Safe Handling Workflow
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Weighing and Solubilizing this compound
This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., aqueous base)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
All required PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
-
Don all required PPE: nitrile gloves, lab coat, and safety goggles. If not working in a ventilated enclosure, a respirator is mandatory.
-
Prepare the work area by ensuring it is clean and uncluttered. All necessary equipment should be within easy reach to minimize movement with the open container of the chemical.
-
-
Weighing (in a chemical fume hood or ventilated balance enclosure):
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully open the container of this compound. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat.
-
Once the desired weight is obtained, securely close the primary container.
-
Record the weight.
-
-
Solubilization:
-
Carefully transfer the weighed solid into a beaker or directly into the volumetric flask.
-
Add a small amount of the appropriate solvent to the weighing paper/boat to rinse any remaining powder and transfer it to the beaker/flask.
-
Add the remaining solvent to the desired final volume.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Once fully dissolved, the solution is ready for use.
-
-
Cleanup and Decontamination:
-
Wipe down the spatula, balance, and any other surfaces that may have come into contact with the chemical using a damp cloth or paper towel.
-
Dispose of the weighing paper/boat and any contaminated cleaning materials as solid hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
This includes contaminated gloves, weighing paper, paper towels, and any unused solid chemical.
-
Collect solid waste in a clearly labeled, sealed plastic bag or a designated solid waste container.[1]
-
The label must include "Hazardous Waste" and the chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a glass or compatible plastic bottle).
-
Do not mix with other incompatible waste streams.
-
-
Storage:
-
Store hazardous waste in a designated, secondary containment area away from general laboratory traffic until it is collected by institutional environmental health and safety personnel.
-
Disclaimer: This guide is intended for informational purposes only and should not replace institutional safety protocols or a thorough review of the Safety Data Sheet (SDS). Always consult your institution's specific guidelines for handling and disposing of hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
